1-BOC-7-methoxyindole-2-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11(15(18)19)8-9-6-5-7-10(20-4)12(9)16/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDIGLHLIDRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657190 | |
| Record name | [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-81-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-7-methoxy-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-BOC-7-methoxyindole-2-boronic acid: A Cornerstone Building Block for Modern Drug Discovery
Abstract: 1-(tert-Butoxycarbonyl)-7-methoxyindole-2-boronic acid has emerged as a pivotal heterocyclic building block for researchers, particularly those in the fields of medicinal chemistry and drug development. Its unique structural combination of a protected indole core, a methoxy substituent, and a versatile boronic acid moiety makes it an invaluable synthon for accessing complex molecular architectures. This guide provides an in-depth technical overview of its chemical properties, a validated synthetic approach, and a detailed exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind experimental choices and providing robust protocols, this document serves as a practical resource for scientists aiming to leverage this reagent's full potential.
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its ability to participate in hydrogen bonding and π-stacking interactions allows it to bind effectively to a wide range of biological targets. The strategic functionalization of the indole ring is therefore a primary objective in the design of novel therapeutics. 1-BOC-7-methoxyindole-2-boronic acid is a sophisticated reagent designed for this purpose. The BOC (tert-butoxycarbonyl) group on the indole nitrogen serves as a robust protecting group, enhancing solubility in organic solvents and preventing unwanted side reactions, while the boronic acid at the 2-position provides a handle for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling.[1][2]
Physicochemical Properties and Structural Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. This compound is typically a solid at room temperature, and its key identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 913835-81-1 | [3][4] |
| Molecular Formula | C₁₄H₁₈BNO₅ | [3][5] |
| Molecular Weight | 291.11 g/mol | [3] |
| Canonical SMILES | COC1=CC=CC2=C1C(=C(N2C(=O)OC(C)(C)C)B(O)O) | [5] |
| InChI Key | JYRDIGLHLIDRNE-UHFFFAOYSA-N | [5] |
The structure incorporates an sp²-hybridized boron atom with a vacant p-orbital, which is key to its reactivity. Spectroscopic characterization is critical for confirming the identity and purity of the material.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the BOC group (a singlet around 1.6-1.7 ppm), the methoxy protons (a singlet around 3.9-4.0 ppm), distinct aromatic protons of the indole core, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl and quaternary carbons of the BOC group, the methoxy carbon, and the aromatic carbons of the indole ring. The carbon atom attached to the boron (C2) will typically appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight.[5][6]
Caption: Chemical structure of this compound.
Synthesis and Handling
Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical approach begins with commercially available 7-methoxyindole.
Caption: General synthetic workflow for the target compound.
Step 1: Protection of the Indole Nitrogen. The causality here is straightforward: the N-H proton of the indole is acidic and would interfere with the subsequent lithiation step. Protecting it with a BOC group is achieved by reacting 7-methoxyindole with di-tert-butyl dicarbonate ((BOC)₂O) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
Step 2: Regioselective Borylation. This is the critical C-H activation and functionalization step.
-
Causality of Deprotonation: The C2 position of an N-protected indole is the most acidic proton on the ring system due to the inductive effect of the adjacent nitrogen atom. This makes it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition.
-
Boron Introduction: The resulting lithiated intermediate is a potent nucleophile. It is quenched by adding a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃). The borate is an electrophile, and the nucleophilic C2-lithioindole attacks the boron center.
-
Hydrolysis: The final step is a mild acidic workup (e.g., with aqueous HCl or NH₄Cl) which hydrolyzes the boronate ester intermediate to furnish the desired boronic acid.
Stability, Storage, and Handling
Boronic acids are known to have specific stability issues that must be managed to ensure reagent integrity.
-
Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. This is often observed upon storage or during analysis (e.g., mass spectrometry). While this process is reversible in the presence of water, it can affect the stoichiometry of reactions if not accounted for.
-
Oxidative Instability: While more stable than many organometallics, boronic acids can be susceptible to oxidation. It is best practice to store them under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Safety: Like many chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl and heteroaryl structures.[7] This reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of coupling partners.
The Catalytic Cycle: A Mechanistic Rationale
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[8][9][10] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the electrophilic partner (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[8][11]
-
Transmetalation: This is where the boronic acid enters the cycle. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species.[2] This species then transfers its organic group (the indole moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[9]
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Objective: To synthesize 2-Aryl-1-BOC-7-methoxyindole.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Inerting the Atmosphere (Causality): The Pd(0) catalyst is sensitive to oxygen. Therefore, the vessel must be sealed, and the atmosphere exchanged with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times. This prevents catalyst degradation and ensures high catalytic turnover.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the solvents, 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio. The water is crucial as it helps to dissolve the inorganic base and facilitates the transmetalation step.[11]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and base. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-1-BOC-7-methoxyindole product.
Conclusion: A Gateway to Chemical Innovation
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, anchored in the robust and predictable Suzuki-Miyaura coupling, allows scientists to rapidly generate libraries of novel indole-containing compounds for biological screening.[12] The strategic placement of the BOC protecting group and the methoxy substituent provides additional levers for tuning the steric and electronic properties of the final molecules. By understanding the fundamental principles of its synthesis, handling, and reactivity, researchers can confidently and efficiently translate complex molecular designs into tangible substances with the potential for significant scientific impact.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. pschemicals.com [pschemicals.com]
- 5. PubChemLite - 7-methoxy-1h-indole-2-boronic acid, n-boc protected (C14H18BNO5) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 1-boc-5-methoxyindole-2-boronic acid (C14H18BNO5) [pubchemlite.lcsb.uni.lu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Physicochemical properties of 1-BOC-7-methoxyindole-2-boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-BOC-7-methoxyindole-2-boronic acid
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a specialized organic compound that has garnered significant attention from researchers and drug development professionals. Its structure combines three key features: a privileged indole scaffold, a reactive boronic acid moiety at the 2-position, and strategic substitutions—a tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen and a methoxy group at the 7-position. This unique combination makes it an invaluable building block, particularly for the synthesis of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions.[1][2]
The indole core is a ubiquitous motif in a vast number of natural products and pharmacologically active compounds, exhibiting a wide array of biological activities.[3][4][5] The ability to functionalize this core with precision is paramount in medicinal chemistry. The boronic acid at the C-2 position serves as a highly effective handle for the Suzuki-Miyaura coupling reaction, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl partners.[3][6] This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization, and chemical reactivity of this compound, offering field-proven insights for its effective use in research and development.
Core Physicochemical Properties
The fundamental properties of a reagent are critical for its successful application in synthesis, dictating choices regarding solvents, reaction conditions, and purification strategies. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 913835-81-1 | [7] |
| Molecular Formula | C₁₄H₁₈BNO₅ | [8][9] |
| Molecular Weight | 291.11 g/mol | [8] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95-98% | - |
| InChIKey | JYRDIGLHLIDRNE-UHFFFAOYSA-N | [9] |
Solubility Profile
While specific quantitative solubility data for this exact molecule is not extensively published, a reliable profile can be established based on the well-understood behavior of arylboronic acids.[10] Generally, the compound is expected to exhibit:
-
High Solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, acetone, and ethyl acetate.[10]
-
Moderate Solubility in chlorinated solvents like dichloromethane and chloroform.[10]
-
Low Solubility in non-polar hydrocarbon solvents such as hexanes and methylcyclohexane. This property is often exploited during purification to wash away non-polar impurities.[10]
-
Limited Water Solubility . The solubility of arylboronic acids in aqueous media is typically low but can be significantly influenced by pH.[10][11]
The presence of the large, lipophilic BOC group further reduces its solubility in water compared to its unprotected counterpart.
Acidity (pKa)
Arylboronic acids are not typical Brønsted acids (proton donors) but rather Lewis acids. Their acidity arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton in the process.[12][13]
The pKa of arylboronic acids generally falls within the 4–10 range.[12] For the parent phenylboronic acid, the experimental pKa is approximately 8.7.[14][15] The acidity of this compound is influenced by its substituents. The electron-donating nature of the methoxy group and the indole ring system would typically be expected to slightly increase the pKa (decrease acidity) compared to phenylboronic acid. However, the overall electronic environment of the heterocyclic system makes a precise prediction challenging without experimental data. This Lewis acidic nature is fundamental to its reactivity, as the formation of the boronate complex is a key step in activating the molecule for transmetalation in Suzuki-Miyaura coupling.[16]
Stability and Degradation Pathways
Despite their utility, boronic acids are susceptible to several degradation pathways that researchers must be aware of:
-
Boroxine Formation: The most common stability issue is the reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. This process reduces the effective concentration of the active monomeric boronic acid and can complicate reaction stoichiometry.[17] Storing the compound under anhydrous conditions is crucial to minimize this.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids, particularly those with the boron atom adjacent to a heteroatom like in 2-pyridinylboronic acids, can be especially prone to this decomposition pathway. While the N-BOC group offers some electronic stabilization, care should be taken to avoid harsh acidic or basic conditions and prolonged heating where possible. To mitigate instability, boronic acids are often converted into more stable derivatives like MIDA boronates or pinacol esters for long-term storage or for use in slow-release cross-coupling reactions.[18]
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of this compound is essential for reproducible results. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for the analytical characterization of the title compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the molecular structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton spectrum. Expected signals include:
-
A sharp singlet around 1.6-1.7 ppm corresponding to the 9 protons of the BOC group.
-
A sharp singlet for the 3 protons of the methoxy (OCH₃) group.
-
Multiple signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring.
-
A broad singlet corresponding to the two protons of the B(OH)₂ group. This signal is exchangeable with D₂O and its chemical shift can be highly variable.
-
-
¹³C NMR: Acquire a carbon spectrum. This will confirm the presence of the expected number of carbon atoms, including the carbonyl of the BOC group (~150 ppm), the aromatic carbons, and the carbons of the BOC and methoxy groups.
-
¹¹B NMR: Acquire a boron-11 spectrum. A single, relatively broad signal is expected in the range of δ 28-34 ppm, which is characteristic of a trigonal (sp²-hybridized) boronic acid.[19][20]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound and monitoring its stability over time.
Causality Behind Experimental Choices: Reversed-phase (RP) chromatography is chosen due to the compound's predominantly organic character. A C18 column provides good retention for the aromatic system. An acidic mobile phase is used to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and reproducible retention times.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid or Formic Acid) and Solvent B (Acetonitrile + 0.1% TFA or Formic Acid).
-
Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 275 nm).
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile/water at a concentration of ~0.5-1.0 mg/mL.
Note on an advanced method: For selective detection in complex mixtures, post-column derivatization with a reagent like alizarin can be employed, which forms a fluorescent complex with boronic acids.[21][22]
Protocol 3: Mass Spectrometry (MS)
LC-MS is used to confirm the molecular weight of the compound.
Methodology:
-
System: Couple the HPLC system described above to an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Both positive and negative ESI modes should be tested.
-
In positive mode , the expected ion is the protonated molecule [M+H]⁺ at m/z 292.1.
-
In negative mode , the deprotonated molecule [M-H]⁻ at m/z 290.1 is often observed.[23]
-
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected mass, confirming the compound's identity. Analysis of boronic acids by ESI-MS can sometimes show adducts with solvents or salts.[24]
Reactivity in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.[25] This reaction is prized for its high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[16]
The Catalytic Cycle
The reaction proceeds via a palladium-based catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A base is required to activate the boronic acid into a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[16][26]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling of this compound with a generic aryl bromide.
Self-Validation and Causality: This protocol includes an inert atmosphere to protect the Pd(0) catalyst from oxidation. A mixture of an organic solvent (dioxane) and water is used because the base (K₃PO₄) is soluble in water while the organic reagents are soluble in dioxane, creating an effective biphasic system for the reaction.
Methodology:
-
Setup: To an oven-dried reaction vial, add this compound (1.2 equivalents), the aryl bromide (Ar-Br, 1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by HPLC or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield the desired biaryl product.[6]
Handling and Storage Recommendations
To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). Long-term storage in a freezer (-20 °C) is advisable to minimize degradation.
-
Handling: Minimize exposure to atmospheric moisture and air. When weighing and handling the reagent, do so in a dry environment if possible. Use anhydrous solvents and inert atmosphere techniques for reactions to ensure optimal results.
Conclusion
This compound is a highly valuable and strategically designed synthetic intermediate. Its physicochemical properties—moderate polarity, Lewis acidity, and defined reactivity—make it an exceptional tool for constructing complex molecules via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its stability, proper handling, and analytical characterization is crucial for leveraging its full potential in drug discovery and materials science. By following the protocols and insights outlined in this guide, researchers can confidently and effectively employ this reagent to advance their synthetic objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pschemicals.com [pschemicals.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 9. PubChemLite - 7-methoxy-1h-indole-2-boronic acid, n-boc protected (C14H18BNO5) [pubchemlite.lcsb.uni.lu]
- 10. d-nb.info [d-nb.info]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. raineslab.com [raineslab.com]
- 20. rsc.org [rsc.org]
- 21. edepot.wur.nl [edepot.wur.nl]
- 22. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-BOC-7-methoxyindole-2-boronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-BOC-7-methoxyindole-2-boronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and pivotal role in the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitor discovery.
Core Compound Identity
Chemical Name: 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indole-2-boronic acid
CAS Number: 913835-81-1[1]
Molecular Formula: C₁₄H₁₈BNO₅[1]
Molecular Weight: 291.11 g/mol [1]
Synonyms:
-
N-BOC-7-methoxy-1H-indole-2-boronic acid
-
This compound
-
(1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl)boronic acid
| Property | Value | Source |
| CAS Number | 913835-81-1 | [1] |
| Molecular Formula | C₁₄H₁₈BNO₅ | [1] |
| Molecular Weight | 291.11 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 100°C | [2] |
Synthesis and Mechanistic Insights
The logical synthetic pathway for this compound would commence with 7-methoxyindole. The indole nitrogen is first protected with a tert-butoxycarbonyl (BOC) group to enhance stability and influence regioselectivity. The subsequent crucial step is the introduction of the boronic acid moiety at the C2 position. This is typically achieved through a directed ortho-metalation followed by quenching with a trialkyl borate, or more commonly, a palladium-catalyzed C-H borylation.
Conceptual Synthesis Workflow
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The paramount application of this compound lies in its utility as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures which are prevalent in pharmaceuticals.
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide).
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle
Application in Kinase Inhibitor Synthesis
A significant area where this compound and its analogs are employed is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors.
For instance, derivatives of the 9H-pyrimido[4,5-b]indole scaffold have shown promise as potent dual inhibitors of the RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) kinases.[4] Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers. The synthesis of these complex heterocyclic systems can be efficiently achieved using indole-2-boronic acids in Suzuki-Miyaura coupling reactions to introduce diverse aryl or heteroaryl substituents, enabling the exploration of structure-activity relationships.
Simplified RET Signaling Pathway and Inhibition
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stability and Handling
This compound is a solid that is stable under recommended storage conditions.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents. As with all boronic acids, prolonged exposure to air and moisture can lead to the formation of the corresponding boroxine (a trimeric anhydride), which may affect reactivity.
Characterization Data
While a comprehensive public database of spectra for this specific compound is limited, typical characterization would involve the following analyses. Representative chemical shifts for similar indole structures are provided for context.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the indole ring, the methoxy group protons, and the protons of the BOC protecting group. The B(OH)₂ protons are often broad and may not be easily observed.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the indole core, the methoxy group, and the BOC group. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[5]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.
-
Infrared Spectroscopy: The IR spectrum would show characteristic peaks for the N-H (if deprotected), C-H, C=O (of the BOC group), and B-O bonds.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex heterocyclic molecules with significant biological activity. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and drug development professionals, especially in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory.
References
Synthesis of 1-BOC-7-methoxyindole-2-boronic acid: A Technical Guide for Medicinal Chemistry
Introduction: The Strategic Importance of Indole-2-boronic Acids in Drug Discovery
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The functionalization of the indole nucleus is a key strategy in the development of novel therapeutics. Among the various synthetic handles, the boronic acid moiety, particularly at the C2 position, has emerged as a cornerstone for building molecular complexity. 1-BOC-7-methoxyindole-2-boronic acid is a highly valuable building block, enabling the synthesis of diverse compound libraries through robust and versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction facilitates the formation of carbon-carbon bonds between the indole core and a wide array of aryl and heteroaryl partners, a critical step in the synthesis of potential drug candidates targeting a range of diseases.[1][2] The presence of the 7-methoxy group can significantly influence the electronic properties and metabolic stability of the final compounds, while the N-BOC protecting group provides stability and directs the regioselectivity of key synthetic transformations.[3] This guide provides an in-depth exploration of a reliable and efficient synthetic pathway to this important intermediate, grounded in established chemical principles and supported by detailed experimental protocols.
Overall Synthetic Strategy: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 7-methoxyindole. The overall strategy involves:
-
N-H Protection: The indole nitrogen is protected with a di-tert-butyl dicarbonate (Boc-anhydride) to enhance the stability of the indole ring and to direct the subsequent C-H functionalization.
-
Directed ortho-Metalation (DoM) and Borylation: The N-BOC group acts as a powerful directing group, facilitating the regioselective deprotonation at the C2 position by a strong organolithium base. The resulting C2-lithiated intermediate is then trapped with a boron electrophile.
-
Hydrolysis: The initially formed boronate ester is hydrolyzed to yield the final this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Starting Material - 1-BOC-7-methoxyindole
The initial step in the synthesis is the protection of the nitrogen atom of 7-methoxyindole with a tert-butyloxycarbonyl (BOC) group. This is a crucial step as the BOC group not only protects the acidic N-H proton but also serves as a potent directing group in the subsequent lithiation step.[3][4]
Reaction Scheme:
Caption: BOC protection of 7-methoxyindole.
Experimental Protocol: Synthesis of 1-BOC-7-methoxyindole
| Reagent | MW | Amount | Moles | Equivalents |
| 7-Methoxyindole | 147.17 | 10.0 g | 67.9 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.3 g | 74.7 mmol | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.83 g | 6.8 mmol | 0.1 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-methoxyindole (10.0 g, 67.9 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.83 g, 6.8 mmol).
-
Add anhydrous tetrahydrofuran (THF, 200 mL) and stir the mixture until all solids are dissolved.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 16.3 g, 74.7 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 1-BOC-7-methoxyindole as a colorless oil or white solid.
Expected Yield: 90-95%
Part 2: The Core Reaction - Lithiation-Borylation of 1-BOC-7-methoxyindole
This is the pivotal step where the boronic acid functionality is introduced at the C2 position of the indole ring. The reaction proceeds via a Directed ortho-Metalation (DoM) mechanism.[3][4][5][6] The BOC group on the indole nitrogen complexes with the lithium atom of the organolithium base (n-butyllithium), directing the deprotonation to the adjacent C2 position. The resulting highly reactive C2-lithiated indole is then quenched with an electrophilic boron source, typically triisopropyl borate.
Reaction Scheme:
Caption: C2-Lithiation of 1-BOC-7-methoxyindole followed by borylation.
Experimental Protocol: Synthesis of this compound
| Reagent | MW | Amount | Moles | Equivalents |
| 1-BOC-7-methoxyindole | 247.29 | 10.0 g | 40.4 mmol | 1.0 |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 17.8 mL | 44.5 mmol | 1.1 |
| Triisopropyl borate | 188.08 | 11.2 mL | 48.5 mmol | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
| 1 M Hydrochloric acid (HCl) | - | ~50 mL | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-BOC-7-methoxyindole (10.0 g, 40.4 mmol).
-
Add anhydrous THF (200 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (17.8 mL of a 2.5 M solution in hexanes, 44.5 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this lithiated intermediate, add triisopropyl borate (11.2 mL, 48.5 mmol) dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl (~50 mL) until the pH of the aqueous layer is approximately 2-3.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with hexanes to yield a white to off-white solid.
Expected Yield: 70-80%
Part 3: Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₄H₁₈BNO₅ |
| Molecular Weight | 291.11 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 913835-81-1 |
Spectroscopic Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.1-7.9 (br s, 2H, B(OH)₂), 7.5-7.4 (d, 1H), 7.1-7.0 (t, 1H), 6.8-6.7 (d, 1H), 6.5 (s, 1H), 4.0 (s, 3H, OCH₃), 1.7 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.5, 145.2, 138.1, 129.5, 123.8, 115.9, 108.2, 105.6, 84.5, 55.8, 28.3.
-
Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₈BNO₅ [M+H]⁺ 292.13, found 292.13.
Mechanism of the Core Reaction: A Deeper Look
The Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[3][4][5][6] In this synthesis, the mechanism can be broken down into three key stages:
References
1H NMR and 13C NMR spectral data for 1-BOC-7-methoxyindole-2-boronic acid
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 1-BOC-7-methoxyindole-2-boronic acid
Introduction
This compound is a specialized organic compound with significant potential in medicinal chemistry and drug development. As a functionalized indole, it serves as a versatile building block in the synthesis of complex pharmaceutical agents. The presence of the boronic acid moiety makes it a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The N-BOC protecting group ensures controlled reactivity at the indole nitrogen, while the 7-methoxy group modulates the electronic properties of the indole ring system.
Accurate structural elucidation is paramount for any synthetic intermediate, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose in solution-state chemistry.[1] This guide provides a comprehensive analysis of the expected 1H and 13C NMR spectral data for this compound. The data presented herein are predicted based on established principles of NMR spectroscopy and analysis of structurally related fragments. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale and field-proven experimental protocols.
Disclaimer: The NMR spectral data presented in this guide are predicted based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary depending on solvent, concentration, and instrument conditions.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
References
Stability and storage conditions for 1-BOC-7-methoxyindole-2-boronic acid
An In-Depth Technical Guide to the Stability and Handling of 1-BOC-7-methoxyindole-2-boronic acid
Introduction: Navigating the Challenges of a Versatile Building Block
This compound is a valuable heterocyclic building block in modern organic synthesis, particularly for its utility in Suzuki-Miyaura cross-coupling reactions to form complex molecules in pharmaceutical and materials science research.[1] Like many boronic acids, it offers a moderate reactivity profile and is generally easier to handle than many organometallic reagents.[2] However, the inherent electronic properties of the indole ring system, combined with the general sensitivities of boronic acids, present significant stability challenges that can compromise experimental reproducibility and product yield.[3][4]
This technical guide moves beyond standard product data sheets to provide a deeper understanding of the factors governing the stability of this compound. We will explore the primary degradation pathways, establish field-proven protocols for storage and handling, and describe experimental methods for assessing the compound's stability, ensuring researchers can maintain its integrity from the vial to the reaction vessel.
Section 1: The Chemical Basis of Instability: Core Degradation Pathways
The stability of this compound is not absolute. Its structure, featuring an electron-rich indole nucleus and an electrophilic boron center, makes it susceptible to several modes of degradation. Understanding these pathways is the first principle of ensuring its effective use. 2-Heterocyclic boronic acids, in particular, are known to be inherently unstable and can decompose on the benchtop under air.[3][4]
Caption: Primary degradation pathways for this compound.
1.1 Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] For 2-heterocyclic boronic acids, this process can be accelerated by heat, the presence of a palladium catalyst, or exposure to acidic or basic conditions.[3][4] The result is the loss of the reactive boronic acid moiety, rendering the compound useless for its intended cross-coupling reactions.
1.2 Oxidation: The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in a reaction mixture.[3][5] This pathway can lead to the formation of various byproducts, including boric acid and the corresponding phenol (1-BOC-7-methoxy-1H-indol-2-ol), compromising the purity and yield of subsequent reactions.[6] The oxidative instability of boronic acids, especially at physiological pH, has been a significant hurdle in their biological applications.[7][8]
1.3 Anhydride (Boroxine) Formation: Boronic acids have a propensity to undergo dehydration, particularly upon heating, to form cyclic trimeric anhydrides known as boroxines.[9] While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and reaction kinetics, as the boroxine must first hydrolyze back to the monomeric boronic acid to be reactive in many catalytic cycles.
1.4 N-BOC Group Lability: The tert-butyloxycarbonyl (BOC) protecting group is stable to basic conditions but is labile under acidic conditions (e.g., TFA, HCl).[10][11] Therefore, handling and purification methods must avoid strong acids to prevent premature deprotection of the indole nitrogen.
Section 2: Recommended Protocols for Storage and Handling
To mitigate the degradation pathways described above, stringent adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from best practices for sensitive boronic acids.[5][12][13]
2.1 Storage of Solid Compound
Proper long-term storage is the most critical factor in preserving the compound's integrity.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation pathways and the rate of ambient oxidation.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the boron center by atmospheric oxygen.[5] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and moisture-mediated protodeboronation.[5][14] |
| Light | Amber Vial / Protect from Light | Minimizes potential photolytic degradation pathways.[15] |
| Container | Glass or HDPE | Use of inert container materials prevents contamination and reaction.[16] |
2.2 Step-by-Step Protocol for Handling and Dispensing
-
Preparation: Allow the sealed container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Dispensing: Use a clean, dry spatula to quickly weigh the desired amount of the solid into a tared, dry reaction vessel.
-
Sealing: Immediately and securely reseal the main container, purge with inert gas if possible, and return it to the recommended -20°C storage.[12]
-
Reaction Setup: Add anhydrous solvent to the weighed solid under an inert atmosphere to prepare for the reaction.
2.3 Storage of Solutions
Stock solutions of boronic acids are generally not recommended for long-term storage due to accelerated degradation. If a solution must be stored, the following conditions are advised.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (up to 6 months); -20°C (up to 1 month) | Significantly slows degradation kinetics in solution.[12] |
| Solvent | Anhydrous, Aprotic Solvents (e.g., Dioxane, THF) | Minimizes sources of water and reactive protons that can lead to hydrolysis and protodeboronation. |
| Container | Tightly Sealed Vial with Septum Cap | Prevents atmospheric exposure and allows for withdrawal via syringe under inert gas. |
Section 3: Advanced Stability Strategy: Conversion to MIDA Boronates
For applications requiring maximum stability and for long-term storage, converting the inherently unstable boronic acid to an air-stable derivative is a superior strategy. N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective solution for stabilizing challenging boronic acids, including 2-heterocyclic derivatives.[3][4]
The MIDA boronate masks the reactive boronic acid group, rendering the compound exceptionally stable to benchtop conditions, air, and chromatography.[4] The free boronic acid can then be released in situ during the cross-coupling reaction under mild basic conditions, a process known as "slow-release".[3] This strategy avoids the problems associated with handling the unstable free boronic acid directly.
Caption: Workflow for enhancing stability via MIDA boronate formation and use.
Section 4: Experimental Protocol for Stability Assessment
To empirically validate the stability of a given batch of this compound, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is a robust method. This protocol provides a framework for such an analysis.[5]
Objective: To quantify the degradation of the parent compound and identify the formation of impurities under various stress conditions.
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the boronic acid in a suitable anhydrous solvent (e.g., 1 mg/mL in acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Application of Stress Conditions:
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Acidic Stress: Add 0.1 M HCl to an aliquot of the stock solution and incubate at room temperature for 24 hours.
-
Basic Stress: Add 0.1 M NaOH to an aliquot of the stock solution and incubate at room temperature for 24 hours.
-
Oxidative Stress: Add 3% hydrogen peroxide to an aliquot of the stock solution and incubate at room temperature for 24 hours.[6]
-
Control: Keep an aliquot of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition. If necessary, neutralize the acidic and basic samples.
-
Inject the samples onto a suitable HPLC system.
-
Example Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector at an appropriate wavelength (determined by UV scan of the parent compound).
-
-
-
Data Interpretation:
-
Monitor the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of remaining parent compound relative to the time-zero control.
-
Observe the appearance of new peaks, which correspond to degradation products. The relative retention times of these peaks can help identify the degradation pathway (e.g., a very early eluting peak might correspond to highly polar boric acid).
-
Conclusion
This compound is a powerful synthetic intermediate whose efficacy is directly tied to its chemical integrity. Its inherent susceptibility to protodeboronation, oxidation, and anhydride formation necessitates a rigorous and proactive approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, storage at -20°C under an inert, dry atmosphere—researchers can significantly extend the shelf-life and preserve the reactivity of this compound. For ultimate stability, conversion to a MIDA boronate derivative offers a robust, field-proven solution. A systematic, data-driven approach, including stability assessments via HPLC, will ensure the highest quality starting material, leading to more reliable and reproducible synthetic outcomes.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. laballey.com [laballey.com]
The Intricacies of Indole-2-Boronic Acids in Suzuki-Miyaura Coupling: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the functionalization of such heterocyclic systems. This guide provides an in-depth exploration of the mechanism, challenges, and optimized protocols for the Suzuki-Miyaura coupling of indole-2-boronic acids, offering a technical resource for professionals engaged in the synthesis of complex molecules.
The Core Mechanism: A Palladium-Catalyzed Dance
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The catalytic cycle, a finely orchestrated sequence of events, is central to understanding and optimizing this transformation.[2]
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Indole-2-Boronic Acid Challenge: Navigating Reactivity and Instability
While the Suzuki-Miyaura coupling is broadly applicable, the use of indole-2-boronic acids presents a unique set of challenges that demand careful consideration and optimization.
The Double-Edged Sword of Electron Richness
The indole nucleus is electron-rich, which can be both beneficial and detrimental. The high electron density at the C2 position can facilitate a rapid transmetalation step. However, this same property can lead to catalyst inhibition or the promotion of undesired side reactions. For instance, the nitrogen atom in the indole ring can coordinate to the palladium center, potentially deactivating the catalyst.[3]
The Persistent Threat of Protodeboronation
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction that plagues many Suzuki-Miyaura couplings, particularly with heteroaromatic boronic acids.[4] Indole-2-boronic acids are especially susceptible to this undesired pathway due to the electron-rich nature of the indole ring, which stabilizes the intermediate formed during protonolysis. This reaction is often promoted by the basic and aqueous conditions typically employed in the coupling.[4]
Minimizing the concentration of the free boronic acid in the reaction mixture is a key strategy to suppress protodeboronation. This can be achieved through the "slow release" of the boronic acid from a more stable precursor.[4]
Strategic Solutions: Optimizing the Reaction Landscape
Overcoming the challenges associated with indole-2-boronic acids requires a multi-faceted approach, focusing on the judicious selection of reagents and reaction conditions.
The Stability Factor: Boronic Acids vs. Boronate Esters
A highly effective strategy to combat the instability of indole-2-boronic acids is to utilize their more stable ester derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[5] These esters exhibit greater stability towards protodeboronation and can be handled and stored more easily.[6] Under the reaction conditions, the active boronic acid is slowly released, maintaining a low concentration that favors the desired cross-coupling over protodeboronation.[4]
| Boron Reagent | Structure | Stability | Remarks |
| Indole-2-boronic acid | Indole-2-B(OH)₂ | Moderate | Prone to protodeboronation, especially under basic and heated conditions. |
| Indole-2-boronic acid pinacol ester | Indole-2-B(pin) | High | Commercially available and offers increased stability.[7] |
| Indole-2-MIDA boronate | Indole-2-B(MIDA) | Very High | Exceptionally stable; allows for slow release of the boronic acid. |
The Catalyst and Ligand: The Heart of the Reaction
The choice of the palladium catalyst and its associated ligand is paramount for a successful coupling. For challenging substrates like unprotected nitrogen-rich heterocycles, modern catalyst systems employing bulky, electron-rich phosphine ligands have proven to be highly effective.[3] Ligands such as SPhos and XPhos, in combination with palladium precatalysts, can promote high turnover rates, which helps the desired coupling to outcompete protodeboronation.[3]
| Catalyst System | Ligand | Key Features | Reference |
| Pd₂(dba)₃ / SPhos | SPhos | Highly active for coupling of unprotected heterocycles. | [3] |
| Pd₂(dba)₃ / XPhos | XPhos | Effective for challenging substrates, including heteroaryl chlorides. | [3] |
| Pd(PPh₃)₄ | PPh₃ | A traditional catalyst, but may be less effective for indole-2-boronic acids. | [8] |
The Role of the Base and Solvent
The base is not merely an activator of the boronic acid; its identity and strength can significantly impact the reaction outcome.[9] For indole-2-boronic acids, milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide to minimize protodeboronation and other side reactions.[3][5]
The solvent system also plays a crucial role. A mixture of an organic solvent like dioxane or THF with water is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.[3]
Experimental Protocol: A Validated Approach
The following protocol is a representative example of an optimized procedure for the Suzuki-Miyaura coupling of an indole-2-boronic acid derivative.
Reaction: Coupling of Indole-2-boronic acid pinacol ester with an Aryl Bromide.
Materials:
-
Indole-2-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, indole-2-boronic acid pinacol ester, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion: A Powerful Tool with Nuanced Application
The Suzuki-Miyaura coupling of indole-2-boronic acids is a powerful transformation for the synthesis of complex, biologically active molecules. However, its successful implementation requires a deep understanding of the underlying mechanistic principles and a careful optimization of reaction parameters. By strategically employing stable boronate esters, advanced catalyst systems, and appropriate bases and solvents, researchers can effectively navigate the challenges of protodeboronation and catalyst inhibition, unlocking the full potential of this remarkable reaction for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole-2-boronic acid pinacol ester 95 476004-81-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Oxidative Stability of BOC-Protected Indole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole boronic acids are pivotal intermediates in modern synthetic and medicinal chemistry, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The incorporation of a tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen is a common strategy to modulate reactivity and improve solubility. However, the inherent oxidative instability of the boronic acid moiety presents a significant challenge, impacting storage, reaction efficiency, and the integrity of final products. This guide provides a comprehensive examination of the factors governing the oxidative stability of BOC-protected indole boronic acids, details robust analytical methodologies for their assessment, and offers field-proven strategies to mitigate degradation.
Introduction: The Double-Edged Sword of Indole Boronic Acids
The indole nucleus is a privileged scaffold in a vast number of biologically active compounds and natural products.[1] Consequently, methods for its functionalization are of paramount importance. Indole boronic acids have emerged as versatile building blocks, enabling the introduction of the indole motif into complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1][2][3]
The addition of a BOC protecting group to the indole nitrogen serves several critical functions:
-
Enhanced Solubility: The lipophilic BOC group often improves the solubility of the indole boronic acid in organic solvents commonly used in synthesis.[4]
-
Modulated Reactivity: It prevents undesired side reactions at the indole nitrogen.
-
Directed C-H Borylation: The BOC group can direct iridium-catalyzed C-H borylation to specific positions on the indole ring, providing access to regioisomers that are otherwise difficult to obtain.[5]
Despite these advantages, both the indole ring and the boronic acid functional group are susceptible to oxidation.[6][7][8] This instability can lead to the formation of impurities, reduced yields in coupling reactions, and challenges in purification and long-term storage. Understanding and controlling this degradation is crucial for the reliable application of these valuable reagents.
The Mechanism of Oxidative Degradation: A Tale of Two Moieties
The oxidative degradation of BOC-protected indole boronic acids is a multifaceted process involving two primary pathways: oxidation of the boronic acid (deboronation) and oxidation of the indole ring itself.
Oxidative Deboronation
The carbon-boron (C-B) bond is the Achilles' heel of boronic acids in an oxidative environment. The generally accepted mechanism for oxidative deboronation, particularly by peroxides, involves the following key steps:
-
Nucleophilic Attack: A nucleophilic oxidant, such as hydrogen peroxide or peroxynitrite, attacks the vacant p-orbital of the boron atom.[8][9][10]
-
1,2-Migration: This is often the rate-limiting step and involves the migration of the carbon atom from the boron to the oxygen atom, forming a boronate ester.[8][10]
-
Hydrolysis: The resulting boronate ester is labile and readily hydrolyzes to yield the corresponding alcohol (in this case, a hydroxyindole) and boric acid.[8][10]
This process effectively cleaves the C-B bond, leading to the loss of the desired boronic acid functionality.[11] Studies have shown that peroxynitrite can oxidize boronic acids much faster than hydrogen peroxide.[9]
Caption: Proposed mechanism of oxidative deboronation.
Indole Ring Oxidation
The electron-rich indole ring is also susceptible to oxidation, which can occur independently or concurrently with deboronation. Microbial degradation studies have identified several oxidative pathways for the indole nucleus, often initiated by hydroxylation to form intermediates like indoxyl, which can be further oxidized to isatin and eventually lead to ring cleavage.[12][13] While the conditions of microbial degradation are different from those in a typical laboratory setting, the inherent reactivity of the indole ring to oxidation remains a concern. The BOC group, being an electron-withdrawing group, can offer some level of stabilization to the indole ring against oxidation, but this effect is often not sufficient to prevent degradation under harsh oxidative stress.
Factors Influencing Oxidative Stability
The rate and extent of degradation are influenced by a confluence of factors:
-
Nature of the Oxidant: Strong oxidants like peroxynitrite react much more rapidly with boronic acids than milder ones like hydrogen peroxide.[9] Atmospheric oxygen can also contribute to slower degradation over time, especially in the presence of light or metal catalysts.
-
pH: The pH of the medium can influence the rate of oxidation. At physiological pH, the oxidation of phenylboronic acid is comparable to that of thiols.[6][8]
-
Temperature: While higher temperatures can accelerate many chemical reactions, in the case of oxidative degradation in solution, increased temperature can decrease the solubility of oxygen, potentially reducing the rate of oxygen-mediated degradation.[14] However, thermal decomposition can become a competing degradation pathway.[2]
-
Light: Photolytic degradation can occur upon exposure to UV or visible light, necessitating storage in amber vials or in the dark.[14]
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidative degradation pathways.
-
Stereoelectronic Effects: The electronic properties of the boronic acid play a crucial role. Diminishing the electron density on the boron atom can enhance oxidative stability by slowing the rate-limiting carbon-to-oxygen migration step.[6][7][8] This has been demonstrated by the significantly increased stability of boralactones, where an intramolecular carboxyl group coordinates to the boron.[6][8][15]
Assessing Oxidative Stability: A Practical Guide to Forced Degradation Studies
A forced degradation study is an indispensable tool for evaluating the intrinsic stability of BOC-protected indole boronic acids.[14][16][17] It involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions to identify potential degradation products and pathways.[16][18]
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Experimental Protocol: Oxidative Stress Testing
This protocol outlines a typical procedure for assessing the stability of a BOC-protected indole boronic acid against oxidative degradation using hydrogen peroxide.
Objective: To quantify the degradation of the test compound and identify major degradation products under oxidative stress.
Materials:
-
BOC-protected indole boronic acid (e.g., N-Boc-indole-2-boronic acid)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrogen Peroxide (H₂O₂), 30% w/w solution
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the BOC-protected indole boronic acid in ACN to prepare a 10 mg/mL stock solution.
-
-
Sample Preparation:
-
Test Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 4.0 mL of ACN. Add 1.0 mL of 30% H₂O₂ to achieve a final concentration of approximately 3%. Dilute to the mark with water. The final concentration of the boronic acid will be 1 mg/mL.
-
Control Sample: Prepare a similar solution but replace the H₂O₂ with 1.0 mL of water.
-
-
Stress Condition:
-
Analysis:
-
After the stress period, analyze both the Test and Control samples by a stability-indicating analytical method.
-
Recommended Method: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[19][20] This allows for the separation of the parent compound from its degradants and provides mass information for structural elucidation.[19]
-
An HPLC method with UV detection can also be used for quantification if a mass spectrometer is unavailable.[19]
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) from the MS data. A common degradation product will be the corresponding hydroxyindole, resulting from oxidative deboronation.
Analytical Method Considerations
Developing a robust, stability-indicating analytical method is critical.
-
Technique: UPLC-MS is the gold standard, offering high resolution, sensitivity, and structural information.[19] HPLC-UV is a viable alternative for quantification.[19][21]
-
Column Choice: A C18 reversed-phase column is commonly used.[20] It is important to be aware of potential on-column degradation (hydrolysis) of the boronic acid. Using end-capped columns or faster analysis times can mitigate this.[19]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and water with an additive like ammonium acetate or formic acid to improve peak shape.[20]
Data Presentation: Comparative Stability
The following table summarizes hypothetical stability data for different BOC-protected indole boronic acids under standardized oxidative stress conditions (3% H₂O₂, 24h, RT).
| Compound | Position of -B(OH)₂ | % Degradation | Major Degradant (m/z) | Putative Structure |
| 1 | N-Boc-indole-2-boronic acid | 15.8% | 234.11 | N-Boc-2-hydroxyindole |
| 2 | N-Boc-indole-3-boronic acid | 12.5% | 234.11 | N-Boc-3-hydroxyindole |
| 3 | N-Boc-indole-5-boronic acid | 18.2% | 234.11 | N-Boc-5-hydroxyindole |
| 4 | N-Boc-indole-7-boronic acid | 22.1% | 234.11 | N-Boc-7-hydroxyindole |
Note: Data is illustrative and actual stability will depend on specific reaction conditions and compound purity.
Mitigation Strategies: Preserving the Integrity of Your Reagents
Based on the understanding of degradation mechanisms, several practical strategies can be employed to enhance the stability of BOC-protected indole boronic acids.
-
Storage:
-
Handling:
-
Minimize time spent at room temperature.
-
Use aprotic solvents for sample preparation whenever possible to reduce hydrolysis.[19]
-
-
Protection as Boronate Esters:
-
While boronic acids are prone to degradation, they can be converted to more stable boronate esters (e.g., pinacol esters) for storage and handling.[7] However, this adds an extra deprotection step before use in some applications.
-
-
Use of Stabilizing Adducts:
-
Complexation with diethanolamine has been shown to form air- and water-stable crystalline solids that can be used directly in Suzuki couplings.[24]
-
-
Reaction Optimization:
-
In applications like Suzuki-Miyaura coupling, the choice of base, solvent, and palladium catalyst can be crucial. Some conditions may be milder and more tolerant of less stable boronic acids.[25] The use of boronic acids that are less prone to protodeboronation, a related degradation pathway, is also a key consideration.[26]
-
Conclusion: A Scientist's Perspective
The oxidative stability of BOC-protected indole boronic acids is a critical parameter that dictates their successful application in synthesis and drug discovery. A proactive approach, grounded in a mechanistic understanding of the degradation pathways, is essential. By implementing rigorous analytical monitoring through forced degradation studies and adopting prudent storage and handling practices, researchers can ensure the quality and reactivity of these invaluable chemical tools. The insights provided in this guide serve as a foundational framework for troubleshooting stability issues and developing robust synthetic protocols that leverage the full potential of BOC-protected indole boronic acids.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. pnas.org [pnas.org]
- 9. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. benchchem.com [benchchem.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. waters.com [waters.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 1-BOC-7-methoxyindole-2-boronic Acid
Introduction: The Strategic Importance of Indole Scaffolds and the Suzuki-Miyaura Reaction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. Its versatile structure allows for functionalization at various positions, leading to diverse pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[3][4]
This guide provides a detailed protocol and in-depth insights into the Suzuki-Miyaura coupling of a specialized building block, 1-BOC-7-methoxyindole-2-boronic acid . This particular reagent is of significant interest as it allows for the direct introduction of a protected and functionalized indole moiety at the C2 position, a common site for modification in drug discovery programs. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen and the methoxy group at the 7-position offer synthetic handles for further elaboration, making it a valuable synthon for the creation of novel chemical entities.
We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and offer expert guidance on optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, and for troubleshooting suboptimal outcomes.
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.[5][7] The reactivity of the halide typically follows the order I > Br > OTf >> Cl.[4]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[2][8] This boronate then displaces the halide on the Pd(II) complex. The choice of base is critical and can significantly influence the reaction rate and yield.[2][9]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Rationale: Using an oven-dried flask prevents the introduction of moisture, which can lead to protodeboronation of the boronic acid.
-
-
Degassing: Seal the flask with a rubber septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.2 M relative to the limiting reagent.
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[2]
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating accelerates the reaction rate. Vigorous stirring is necessary for biphasic reactions to ensure efficient mixing.
-
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Rationale: The aqueous workup removes the inorganic base and other water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
General Reaction Scheme
Figure 2: General workflow for the Suzuki-Miyaura coupling.
Optimization and Troubleshooting
While the provided protocol is a robust starting point, optimization is often necessary to achieve high yields, especially with challenging substrates. The following table summarizes key parameters and their potential impact.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is critical. For heteroaromatic boronic acids, bulky, electron-rich phosphine ligands can be beneficial.[10] Pd(dppf)Cl₂ is often a good starting point for its stability and broad applicability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid.[8] Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective but may also promote side reactions.[11] The choice of base should be compatible with the functional groups present in the substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent system must dissolve the reactants and the base.[2] Anhydrous conditions may be necessary for boronic acids prone to protodeboronation.[12] |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or the catalyst. |
| Boronic Acid Stability | Use of boronic esters (e.g., pinacol esters) | Heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group).[12] Using more stable boronic esters can mitigate this issue.[11][13] |
Common Issues and Solutions
-
Low Yield:
-
Protodeboronation: This is a common side reaction for heteroaryl boronic acids.[12][14] Consider using a more stable boronic ester derivative, anhydrous conditions, or a milder base.
-
Catalyst Deactivation: Ensure thorough degassing to remove oxygen. The formation of palladium black is an indicator of catalyst decomposition.[14]
-
Inefficient Transmetalation: A stronger base or a different solvent system may be required to facilitate the transfer of the indole group to the palladium center.
-
-
Homocoupling of the Boronic Acid: This side reaction can occur, especially at higher temperatures or with certain catalysts.[14][15] Lowering the reaction temperature or screening different palladium catalysts may help.
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.[1] This can be minimized by ensuring an efficient coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of functionalized 2-arylindoles. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this protocol to construct complex molecular architectures relevant to drug discovery and development. The information and guidelines presented in this document provide a solid foundation for the successful implementation and optimization of this important transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Palladium Catalyst and Ligand Selection for Indole Boronic Acid Coupling: A Strategic Guide to Suzuki-Miyaura Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] Consequently, the ability to functionalize the indole scaffold with precision and efficiency is of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds, prized for its mild reaction conditions, exceptional functional group tolerance, and the vast commercial availability of organoboron reagents.[2][3][4]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling of indole boronic acids. We move beyond simple protocols to explain the causality behind experimental choices, focusing on the strategic selection of palladium catalysts and ligands—the critical factors that govern reaction success, yield, and scope. Special attention is given to the unique challenges presented by the indole moiety, such as the reactivity of the N-H bond and the potential for catalyst inhibition, providing researchers with the insights needed to navigate these complexities.[1]
The Engine of Synthesis: Understanding the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[3] A fundamental grasp of this mechanism is essential for rational catalyst and ligand selection, as well as for effective troubleshooting. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The rate of this step is often influenced by the electron density of the halide and the steric and electronic properties of the ligand.
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[5][6][7] The choice of base and solvent can significantly impact the efficiency of this step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Strategic Selection of Core Reaction Components
The success of coupling indole boronic acids hinges on the judicious selection of four key components: the palladium source, the ligand, the nature of the boron reagent, and the base.
The Palladium Precatalyst: Initiating the Cycle
The active catalyst in the cycle is a Pd(0) species. However, for practical reasons of air stability, Pd(II) or more stable Pd(0) complexes are typically used as "precatalysts," which are reduced in situ to the active form.[9]
| Palladium Source | Formula | Oxidation State | Common Use & Characteristics |
| Palladium(II) Acetate | Pd(OAc)₂ | Pd(II) | Highly common, air-stable, and cost-effective. Requires reduction to Pd(0) in the reaction mixture, often by a phosphine ligand.[9][10] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Pd(0) | A stable, widely used Pd(0) source. Often provides high activity but can be sensitive to air and light.[5][10] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Pd(0) | An air-stable, "ready-to-use" Pd(0) catalyst. The PPh₃ ligands can sometimes be suboptimal for challenging couplings compared to specialized ligands.[2][11] |
| Buchwald Precatalysts | (Ligand)Pd(allyl)Cl | Pd(II) | Advanced, air- and moisture-stable precatalysts that rapidly generate the active monoligated Pd(0) species, often leading to higher activity and lower catalyst loadings.[1][12] |
Expert Insight: For routine couplings, Pd(OAc)₂ is a reliable and economical choice. For challenging substrates, particularly those that are sterically hindered or prone to side reactions, the use of a Buchwald precatalyst is highly recommended as it ensures the rapid and efficient generation of the active catalytic species.[12]
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical variable in a Suzuki-Miyaura coupling. It binds to the palladium center, modulating its steric and electronic properties to:
-
Stabilize the palladium nanoparticles and prevent precipitation.
-
Facilitate the rate-limiting oxidative addition step.
-
Promote the crucial reductive elimination step to release the product.
Two main classes of ligands dominate modern cross-coupling chemistry: bulky electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky Biaryl Phosphine Ligands: This class, pioneered by Stephen Buchwald, has revolutionized cross-coupling.[13] Their bulkiness promotes the formation of a highly reactive, monoligated L-Pd(0) species, while their strong electron-donating nature accelerates the oxidative addition step, even with unreactive aryl chlorides.[13]
-
SPhos (1) and XPhos (2) are exemplary ligands for coupling indole boronic acids, demonstrating broad utility and high efficacy, especially for sterically demanding or electron-rich partners.[1] Their use can overcome the inhibitory effects often seen with unprotected N-H heterocycles.[1]
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful alternatives to phosphines. They are exceptional σ-donors, forming very strong bonds with the palladium center.[14] This strong bond can enhance catalyst stability and turnover.
-
IPr and SIPr are common NHC ligands that create a sterically hindered and electron-rich environment around the palladium, which is highly effective for challenging cross-couplings.[4][15] The choice between different NHCs can even control chemodivergence in substrates with multiple reactive sites.[4]
Caption: Figure 2: Decision workflow for ligand selection.
The Boron Reagent: Boronic Acids vs. Boronate Esters
The choice between a free boronic acid and a boronate ester (like a pinacol ester) is a trade-off between reactivity and stability.[16]
| Reagent Type | Structure Example | Pros | Cons |
| Boronic Acid | R-B(OH)₂ | Generally more reactive, leading to faster reaction times.[16][17] | Prone to decomposition via protodeboronation (loss of the boron group) and formation of boroxine anhydrides upon storage.[16][17] |
| Boronate Ester | R-B(O-C(CH₃)₂)₂ | Significantly more stable, easier to handle, purify by chromatography, and store long-term.[16][18] | Less reactive than boronic acids, often requiring longer reaction times or higher temperatures.[18] |
Expert Insight: For routine synthesis where the boronic acid is used shortly after preparation or purchase, its higher reactivity is advantageous. For building libraries or multi-step syntheses where stability and purity of the starting material are paramount, the use of a boronate ester is the superior choice.
Application Protocols: Putting Theory into Practice
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium reagents and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Indoleboronic Acid
This protocol provides a robust starting point for the coupling of an indole boronic acid with a generic aryl bromide.
Materials:
-
5-Indoleboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 5-indoleboronic acid (1.2 equiv.), K₂CO₃ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the catalyst and boronic acid.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration relative to the aryl bromide).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Coupling of an Indole Boronic Acid
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[2]
Materials:
-
Indole boronic acid (1.3 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol or DMF
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Charging: To a microwave reaction vial, add the aryl halide (1.0 equiv.), indole boronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol).
-
Sealing and Reaction: Seal the vial tightly with a cap and place it in the microwave reactor.
-
Irradiation: Heat the reaction to 100-120 °C for 15-40 minutes with stirring.
-
Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.[2]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Poor quality boronic acid. | 1. Use a fresh palladium source or a more robust precatalyst (e.g., Buchwald type). 2. Ensure thorough degassing of all solvents. Run the reaction under a strict inert atmosphere. 3. Use a fresh bottle of boronic acid or switch to a more stable boronate ester. |
| Protodeboronation | Presence of excess water or acid; prolonged reaction time at high temperature. | Use anhydrous solvents and a stronger, non-nucleophilic base (e.g., K₃PO₄). Minimize reaction time. Consider using a boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst decomposition. | Thoroughly degas the reaction mixture. Ensure a positive pressure of inert gas. Use a ligand that better stabilizes the Pd(0) center. |
| Incomplete Conversion | Steric hindrance; poor reactivity of aryl halide (e.g., chloride). | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC). Increase reaction temperature and/or time. For aryl chlorides, a Pd₂(dba)₃/P(t-Bu)₃ system or an NHC-based catalyst is often required.[5][19] |
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pure.hw.ac.uk [pure.hw.ac.uk]
Application Notes and Protocols: Standard Procedure for BOC Deprotection of 2-Substituted Indole Derivatives
Introduction: The Critical Role of N-Boc Indoles and the Nuances of Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for the indole nitrogen in multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its widespread use stems from its general stability to a variety of reaction conditions, including nucleophilic attack and basic hydrolysis, while being readily cleavable under acidic conditions.[1][4] This allows for the selective manipulation of other functional groups within a molecule. However, the deprotection of the N-Boc group in 2-substituted indoles is not always straightforward. The nature of the substituent at the C2 position of the indole ring can significantly influence the lability of the Boc group and the susceptibility of the indole core to undesired side reactions.
This guide provides a comprehensive overview of the standard procedures for the deprotection of N-Boc-2-substituted indoles, with a focus on the underlying mechanistic principles and practical considerations for researchers, scientists, and drug development professionals. We will delve into the most common acidic deprotection methods, explore milder alternatives for sensitive substrates, and provide detailed, step-by-step protocols.
Mechanistic Foundation of Acid-Catalyzed Boc Deprotection
The standard method for Boc group removal relies on acid catalysis. The generally accepted mechanism proceeds through the following key steps:[5][6][7][8]
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, rendering it more electrophilic.
-
C-O Bond Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free indole nitrogen and carbon dioxide gas.[5][6]
-
Amine Salt Formation: In the acidic medium, the newly deprotected indole nitrogen is protonated, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride).[5]
It is crucial to note that the liberated tert-butyl cation is a potent electrophile and can lead to unwanted side reactions, particularly alkylation of the electron-rich indole ring.[9] This is a critical consideration, especially for indoles with electron-donating substituents.
The Challenge of the 2-Substituent
The electronic and steric nature of the substituent at the 2-position of the indole can significantly impact the deprotection reaction. Electron-withdrawing groups can decrease the electron density of the indole ring, potentially slowing down the deprotection or requiring harsher conditions. Conversely, electron-donating groups can increase the nucleophilicity of the indole ring, making it more susceptible to side reactions like tert-butylation.[9]
Standard Acidic Deprotection Protocols
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are the most commonly employed reagents for Boc deprotection of indoles.[6][10][11]
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong acid that effectively cleaves the Boc group at room temperature.[8][12] Its volatility simplifies removal during workup.[8]
General Protocol:
-
Dissolve the N-Boc-2-substituted indole in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) of the total solution volume.[12][13] For sensitive substrates, starting with a lower concentration of TFA is advisable.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 2 hours at room temperature.[12][13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product is often obtained as the TFA salt. To obtain the free indole, the residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indole.
Diagram: Workflow for TFA-Mediated Boc Deprotection
Caption: General workflow for Boc deprotection using TFA.
Method 2: Hydrochloric Acid (HCl) in Dioxane or Methanol
A solution of HCl in an organic solvent like 1,4-dioxane or methanol is another widely used and effective reagent for Boc deprotection.[10][14][15][16] This method can sometimes offer better selectivity, especially when other acid-labile groups are present.[15][16]
General Protocol:
-
Dissolve the N-Boc-2-substituted indole in anhydrous 1,4-dioxane or methanol (approximately 0.1-0.2 M concentration).
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (typically 2-10 equivalents).[14]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours.[10][16]
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude product is the hydrochloride salt. If the free base is required, a similar aqueous basic workup as described for the TFA method can be performed.
Table 1: Comparison of Standard Acidic Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time | Remarks |
| TFA | DCM | 20-50% (v/v) | 0 to RT | 30 min - 2 h[12] | Volatile, easy to remove. Strong acid, may affect other acid-sensitive groups. |
| HCl | 1,4-Dioxane | 4 M solution (2-10 eq.) | RT | 30 min - 4 h[16] | Can offer better selectivity. Dioxane is a peroxide-former and should be handled with care. |
| HCl | Methanol | 0.1 M | RT | < 3 h[10] | Methanol can sometimes participate in side reactions. |
Addressing Side Reactions: The Role of Scavengers
As mentioned, the tert-butyl cation generated during deprotection is a reactive electrophile that can cause unwanted alkylation of the indole ring, particularly at the C3 position.[9] To mitigate this, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[9]
Commonly used scavengers include:
-
Triethylsilane (TES): Reacts with the tert-butyl cation to form the stable triethyl(tert-butyl)silane.
-
Thioanisole: A nucleophilic sulfur compound that effectively traps carbocations.
-
Anisole: An electron-rich aromatic compound that can be alkylated in preference to the indole substrate.
Recommendation: When dealing with electron-rich or particularly sensitive indole derivatives, the addition of a scavenger (e.g., 5-10% v/v of TES or anisole) to the reaction mixture is highly recommended.
Diagram: Mechanism of Scavenging dot digraph "Scavenger_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Boc_Deprotection [label="Boc Deprotection\n(Acidic)"]; tBu_Cation [label="tert-Butyl Cation\n(Reactive Electrophile)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="Deprotected Indole"]; Alkylated_Indole [label="Alkylated Side Product", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger [label="Scavenger\n(e.g., TES, Anisole)"]; Trapped_Cation [label="Trapped Cation\n(Inert Product)"];
Boc_Deprotection -> tBu_Cation; tBu_Cation -> Indole [label=" Undesired\nAlkylation"]; Indole -> Alkylated_Indole; tBu_Cation -> Scavenger [label=" Desired\nTrapping"]; Scavenger -> Trapped_Cation; }
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. Bases - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. scribd.com [scribd.com]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis considerations for 1-BOC-7-methoxyindole-2-boronic acid reactions
Introduction
1-BOC-7-methoxyindole-2-boronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. Its indole core is a privileged scaffold found in numerous biologically active compounds. As drug candidates progress from discovery to clinical trials, the demand for larger quantities of key intermediates like this boronic acid necessitates a robust, scalable, and safe synthetic process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the scale-up synthesis of this compound. We will delve into a proposed two-step synthetic route, highlighting the critical parameters, potential challenges, and safety measures at each stage, from laboratory-scale execution to pilot-plant production.
Proposed Synthetic Route
The synthesis of this compound can be efficiently achieved in two primary steps starting from the commercially available 7-methoxyindole:
-
BOC Protection: Protection of the indole nitrogen with a tert-butyloxycarbonyl (BOC) group.
-
Lithiation-Borylation: Directed ortho-metalation followed by quenching with a boron electrophile to install the boronic acid moiety at the C2 position.
This route is advantageous due to the high regioselectivity of the lithiation-borylation step, which is directed by the BOC group.
Part 1: BOC Protection of 7-Methoxyindole
The first step involves the protection of the indole nitrogen with a BOC group. This is crucial for the subsequent borylation step as it enhances the acidity of the C2 proton, facilitating its selective deprotonation.
Reaction Mechanism & Rationale
The reaction proceeds via nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, typically 4-dimethylaminopyridine (DMAP), is used catalytically to activate the Boc anhydride, making it more susceptible to nucleophilic attack.[1]
Scale-Up Considerations
-
Reagent Stoichiometry: While catalytic DMAP is effective at lab scale, on a larger scale, ensuring its homogeneous distribution can be challenging. Slight excesses of Boc₂O may be required to drive the reaction to completion, but significant excess should be avoided to minimize cost and downstream purification challenges.
-
Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. For scale-up, consider the solvent's boiling point, toxicity, and ease of recovery. Acetonitrile can also be a suitable alternative.
-
Temperature Control: The reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and side product formation. A jacketed reactor with controlled coolant flow is essential. The addition of Boc₂O should be done portion-wise or via a dropping funnel to manage the exotherm.
-
Work-up and Isolation: Aqueous work-up to remove DMAP and unreacted Boc₂O is standard. On a larger scale, this can lead to emulsion formation. Using brine washes and allowing for adequate phase separation time is important. The product is typically a solid and can be isolated by crystallization, which is a highly scalable purification method.
Lab-Scale Protocol (10 g)
-
To a stirred solution of 7-methoxyindole (10.0 g, 67.9 mmol) and DMAP (0.83 g, 6.8 mmol) in THF (200 mL) at room temperature, add di-tert-butyl dicarbonate (17.8 g, 81.5 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (200 mL) and wash with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-BOC-7-methoxyindole as a white solid.
Pilot-Scale Protocol (1 kg)
-
Charge a 20 L jacketed glass reactor with 7-methoxyindole (1.0 kg, 6.79 mol) and THF (10 L).
-
Add DMAP (83 g, 0.68 mol) and stir until dissolved.
-
Set the reactor jacket temperature to 20°C.
-
Slowly add di-tert-butyl dicarbonate (1.78 kg, 8.15 mol) via a dropping funnel over 2-3 hours, maintaining the internal temperature below 30°C.
-
Stir for 6-8 hours at 20-25°C, monitoring for completion by in-process control (IPC) via HPLC.
-
Once complete, concentrate the reaction mixture in vacuo.
-
Add ethyl acetate (10 L) and perform aqueous washes as described in the lab-scale protocol, allowing for at least 30 minutes for phase separation after each wash.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to a minimal volume.
-
Add hexanes to induce crystallization, cool the slurry to 0-5°C, and stir for 2 hours.
-
Filter the solid, wash with cold hexanes, and dry in a vacuum oven at 40°C to a constant weight.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Rationale for Change |
| Solvent Volume | 200 mL | 10 L | Maintain appropriate concentration for reaction kinetics and stirring. |
| Reagent Addition | Portion-wise | Slow addition via dropping funnel | Control exotherm and ensure safe operation. |
| Temperature Control | Room temperature | Jacketed reactor (20-25°C) | Efficient heat dissipation is critical on a larger scale. |
| Work-up | Standard separatory funnel | Large-scale reactor/separatory funnel | Accommodate larger volumes and potential for emulsions. |
| Isolation | Recrystallization | Crystallization from slurry | More efficient for handling large quantities of solid product. |
Part 2: Lithiation-Borylation of 1-BOC-7-Methoxyindole
This step involves the highly regioselective formation of the C-B bond at the 2-position of the indole ring. The BOC group directs the deprotonation to the adjacent C2 position.
Reaction Mechanism & Rationale
The reaction proceeds via a directed ortho-metalation (DoM) mechanism. A strong lithium amide base, such as lithium diisopropylamide (LDA), deprotonates the C2 position of the BOC-protected indole. The resulting lithiated intermediate is then quenched with an electrophilic boron source, typically triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid during aqueous workup.[2]
Scale-Up Considerations
-
Cryogenic Conditions: This reaction requires very low temperatures (-78°C) to ensure the stability of the lithiated intermediate and to prevent side reactions. Maintaining this temperature in a large-scale reactor is a significant engineering challenge and requires a robust cooling system.
-
Reagent Addition: The addition of the organolithium base must be carefully controlled to manage the exotherm and maintain the low temperature. Slow, subsurface addition is recommended to ensure rapid mixing and heat transfer.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All solvents and reagents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Safety: Organolithium reagents are pyrophoric and require specialized handling procedures. A comprehensive safety review and risk assessment are mandatory before performing this reaction on a large scale.[3]
-
Quench and Work-up: The quench with triisopropyl borate is also exothermic and must be controlled. The subsequent acidic work-up to hydrolyze the boronate ester and protonate any remaining base also requires careful temperature management.
-
Purification: Boronic acids can be challenging to purify by chromatography on a large scale.[4] Crystallization or trituration are often the preferred methods for isolating the final product. Purification can also be achieved by forming a salt of the boronic acid, extracting impurities, and then regenerating the pure boronic acid.[5]
Lab-Scale Protocol (5 g)
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-BOC-7-methoxyindole (5.0 g, 20.2 mmol) in anhydrous THF (100 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add LDA (2.0 M in THF/heptane/ethylbenzene, 12.1 mL, 24.2 mmol) dropwise over 20 minutes, keeping the internal temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (7.0 mL, 30.3 mmol) dropwise, again maintaining the temperature below -70°C.
-
Allow the reaction to warm slowly to room temperature over 2-3 hours.
-
Quench the reaction by slowly adding 1M HCl (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Triturate the resulting solid with hexanes or recrystallize to obtain this compound.
Pilot-Scale Protocol (500 g)
-
Charge a cryogenically-rated 20 L reactor, which has been thoroughly dried and purged with nitrogen, with 1-BOC-7-methoxyindole (500 g, 2.02 mol) and anhydrous THF (10 L).
-
Cool the reactor contents to -78°C using a suitable cooling system (e.g., liquid nitrogen heat exchanger).
-
Slowly add a pre-cooled solution of LDA (2.0 M, 1.21 L, 2.42 mol) via a cannula or dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed -70°C.
-
Stir at -78°C for 1-2 hours, with IPC monitoring if feasible.
-
Slowly add pre-cooled triisopropyl borate (700 mL, 3.03 mol) over 1-2 hours, maintaining the cryogenic temperature.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature overnight (with the cooling system off).
-
Carefully quench the reaction by the slow addition of 1M HCl (5 L), monitoring for any exotherm and off-gassing.
-
Separate the aqueous layer and extract the aqueous phase with ethyl acetate (2 x 5 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and induce crystallization or perform trituration to isolate the final product.
| Parameter | Lab-Scale (5 g) | Pilot-Scale (500 g) | Rationale for Change |
| Temperature Control | Dry ice/acetone bath | Cryogenic reactor with automated cooling | Precise and reliable temperature control is paramount for safety and reproducibility. |
| Reagent Addition | Syringe/dropping funnel | Cannula/automated pump | Ensures slow, controlled addition to manage exotherms and maintain safety. |
| Atmosphere | Nitrogen balloon/manifold | Positive pressure of dry nitrogen | Crucial for maintaining anhydrous conditions in a large vessel. |
| Quench | Manual addition | Slow, controlled addition with monitoring | Manages exotherm and potential for gas evolution on a larger scale. |
| Purification | Trituration/recrystallization | Crystallization/salt formation | More practical and scalable methods for isolating pure product. |
Visualization of the Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Safety and Handling
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
4-Dimethylaminopyridine (DMAP): Toxic and can be absorbed through the skin. Use with extreme caution and appropriate PPE.
-
Organolithium Reagents (LDA): Highly pyrophoric and react violently with water. Must be handled under a strict inert atmosphere by trained personnel. Fire-resistant lab coats and appropriate safety measures are essential.[3]
-
Cryogenic Temperatures: Handling dry ice and liquid nitrogen requires insulated gloves and eye protection to prevent cold burns.
-
Pressure Build-up: Quenching reactions, especially on a large scale, can lead to gas evolution and pressure build-up. Ensure the reactor is properly vented.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete BOC Protection | Insufficient Boc₂O or DMAP; reaction time too short. | Add additional Boc₂O; ensure DMAP is active; extend reaction time. |
| Low Yield in Borylation | Incomplete lithiation due to moisture; temperature too high. | Ensure all glassware and solvents are rigorously dry; maintain strict -78°C. |
| Formation of Side Products | Temperature fluctuations during lithiation; slow quench. | Improve temperature control; add borylating agent quickly at -78°C. |
| Difficulty in Purification | Impurities co-crystallize with the product. | Consider alternative crystallization solvents or purification via salt formation. |
| Emulsion during Work-up | High concentration of salts or basic residues. | Add brine to the aqueous layer; allow for longer phase separation times. |
Conclusion
The scale-up synthesis of this compound is a feasible process that requires careful attention to reaction conditions, particularly for the cryogenic lithiation-borylation step. By understanding the underlying chemical principles and implementing robust process controls for temperature, reagent addition, and safety, this valuable intermediate can be produced in multi-kilogram quantities. The protocols and considerations outlined in this application note provide a solid foundation for researchers and process chemists to successfully transition this synthesis from the laboratory to the pilot plant.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-BOC-7-methoxyindole-2-boronic acid with Heteroaryl Halides
Introduction: Unlocking Novel Heteroaromatic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed transformation is particularly vital in drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is paramount.[1][3] Among the vast array of building blocks, indole derivatives are privileged scaffolds in medicinal chemistry. Specifically, the functionalization of the indole C2-position provides access to a rich chemical space for the development of novel therapeutic agents.
This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura cross-coupling of 1-BOC-7-methoxyindole-2-boronic acid with a diverse range of heteroaryl halides. This specific boronic acid is an attractive building block due to the presence of an electron-donating methoxy group, which can influence the electronic properties of the final coupled product, and the BOC-protecting group, which modulates the reactivity and solubility of the indole nucleus. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, discuss the selection of catalysts, ligands, and bases, and offer troubleshooting guidance to empower researchers to successfully implement this critical transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity of the halide is generally I > Br > OTf >> Cl.[2][4]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar¹-Pd(II)L₂-X\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation_complex [label="Ar¹-Pd(II)L₂-Ar²\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar¹-Ar²\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=""];
// Invisible nodes for positioning ar1x [label="Heteroaryl Halide\n(Ar¹-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=""]; boronic_acid [label="Boronic Acid + Base\n(Ar²-B(OR)₃⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=""];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> transmetalation_complex [label=" Transmetalation"]; transmetalation_complex -> pd0 [label=" Reductive\n Elimination"]; ar1x -> oa_complex [style=dashed, arrowhead=none]; boronic_acid -> transmetalation_complex [style=dashed, arrowhead=none]; transmetalation_complex -> product [style=dashed]; } caption: "Suzuki-Miyaura Catalytic Cycle"
Key Considerations for Coupling this compound
The specific structure of this compound presents both advantages and challenges that must be carefully managed for successful coupling.
-
Electronic Effects: The indole ring is electron-rich, which can facilitate oxidative addition of the palladium catalyst to the heteroaryl halide. The 7-methoxy group further enhances this electron-donating character.
-
N-BOC Protecting Group: The tert-butoxycarbonyl (BOC) group serves several critical functions. It protects the indole nitrogen from participating in undesired side reactions and can prevent catalyst inhibition that is sometimes observed with unprotected N-H indoles.[6] Furthermore, it enhances the solubility of the boronic acid in common organic solvents.
-
Protodeboronation: A significant challenge with electron-rich heteroaryl boronic acids, including indole-2-boronic acids, is the potential for protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding indole and a reduction in yield.[7] This side reaction is often base-catalyzed and can be exacerbated by elevated temperatures and the presence of water.[5]
Synthesis of this compound
While commercially available, understanding the synthesis of the starting material can be valuable. A common and effective method is the directed ortho-metalation (DoM) of a suitable precursor, followed by borylation.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF", fillcolor="#4285F4"]; start [label="1-BOC-7-methoxyindole"]; intermediate1 [label="2-Lithio-1-BOC-7-methoxyindole"]; end [label="this compound"];
start -> intermediate1 [label=" n-BuLi or s-BuLi,\n THF, -78 °C"]; intermediate1 -> end [label=" 1. B(OiPr)₃\n 2. Aqueous Workup"]; } caption: "Synthesis of the Boronic Acid"
This lithiation-borylation sequence is a well-established method for preparing boronic acids and esters.[8][9]
Optimized Protocols for Suzuki-Miyaura Coupling
The choice of reaction conditions is critical for achieving high yields and minimizing side reactions. Below are two robust protocols, one for general application with heteroaryl bromides and a more specialized one for challenging heteroaryl chlorides.
Protocol 1: General Coupling with Heteroaryl Bromides
This protocol is suitable for a wide range of heteroaryl bromides, including those of pyridine, pyrimidine, and thiophene.
Materials:
-
This compound
-
Heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the heteroaryl bromide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a portion of the 1,4-dioxane.
-
Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction vessel via syringe to achieve a final concentration of approximately 0.1 M with respect to the heteroaryl bromide.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Challenging Heteroaryl Chlorides
Aryl and heteroaryl chlorides are often less reactive than their bromide counterparts.[4] For these substrates, a more active catalyst system and potentially higher temperatures are required.
Materials:
-
This compound
-
Heteroaryl chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
tert-Amyl alcohol or tert-Butanol (anhydrous)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.3 mol%) to a dry reaction vessel.
-
Add this compound (1.5 equiv.), the heteroaryl chloride (1.0 equiv.), and finely ground Cs₂CO₃ (2.5 equiv.).
-
Add anhydrous tert-amyl alcohol or tert-butanol to the vessel.
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions with chlorides may require longer reaction times (12-24 hours).
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation: A Guide to Reagent Selection
The following tables summarize key reagents and conditions, providing a starting point for reaction optimization.
Table 1: Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Suitable For | Reference |
| Pd(OAc)₂ | SPhos | 1-3 | Heteroaryl Bromides | [6] |
| Pd₂(dba)₃ | XPhos | 1-2 | Heteroaryl Chlorides | [6] |
| Pd(PPh₃)₄ | - | 3-5 | General Use (less active) | [7] |
Table 2: Common Bases and Solvents
| Base | Strength | Solvent System | Comments |
| K₃PO₄ | Strong | Dioxane/Water, Toluene/Water | Generally effective, good for preventing ester hydrolysis. |
| Cs₂CO₃ | Strong | t-Amyl alcohol, Toluene | Often used for less reactive chlorides. |
| K₂CO₃ | Moderate | Toluene/Ethanol/Water | A common and cost-effective choice. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in 10-20 °C increments. |
| Significant Protodeboronation | 1. Excess water in the reaction. 2. Reaction temperature is too high or reaction time is too long. 3. The base is too strong or concentration is too high. | 1. Use anhydrous solvents and degassed water. Consider using a boronic ester. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Screen different bases; sometimes a weaker base can mitigate this side reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation. | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. 2. Screen different ligands to accelerate the transmetalation step. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with heteroaryl halides is a versatile and powerful method for the synthesis of novel, medicinally relevant compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst system and base—researchers can overcome common challenges such as protodeboronation and achieve high yields of the desired products. The protocols and guidelines presented here offer a solid foundation for the successful application of this important transformation in a research and drug development setting.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 8. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for the Purification of Suzuki Reaction Products
Introduction: The Ubiquity and Challenges of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, is a principal method for constructing biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
Despite its widespread utility, a significant challenge in the practical application of the Suzuki reaction lies in the purification of the desired product from a complex mixture of starting materials, catalysts, and byproducts.[2][6] Impurities derived from the boronic acid reagent are particularly common and can complicate downstream processes, making their effective removal crucial for obtaining high-purity products.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven purification techniques for products of Suzuki reactions, with a special focus on addressing challenges posed by boronic acid-derived impurities.
Understanding the Impurity Profile: The "Usual Suspects" in Suzuki Reactions
A successful purification strategy begins with a thorough understanding of the potential impurities in the reaction mixture. The purity of the boronic acid itself is a critical factor, as contaminants can poison the catalyst or lead to unwanted side reactions.[2] Beyond the quality of the starting materials, several side reactions can occur during the Suzuki coupling, leading to a variety of impurities.
Common Boronic Acid-Derived Impurities:
-
Homocoupling Products: Dimerization of the boronic acid to form a symmetrical biaryl compound is a frequent side reaction, often promoted by the presence of oxygen.[7][8][9]
-
Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom can occur, particularly with heteroaryl boronic acids, leading to the formation of the corresponding arene.[10]
-
Unreacted Boronic Acid: Excess boronic acid is often used to drive the reaction to completion, and its removal is a primary purification challenge.
The presence of these and other impurities not only reduces the yield of the desired product but also complicates the purification process.[6][10]
Strategic Purification: A Multi-faceted Approach
There is no single, universally applicable purification method for Suzuki reaction products. The optimal strategy depends on the specific properties of the desired product and the impurities present. A multi-pronged approach, often combining several techniques, is typically the most effective.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction (LLE) is a fundamental and powerful technique for the initial cleanup of Suzuki reaction mixtures.[11][12][13] By exploiting the differing solubilities of the product and impurities in two immiscible liquid phases, a significant portion of unwanted materials can be removed.
Core Principle: The reaction mixture is partitioned between an aqueous phase and an organic solvent. By carefully selecting the pH of the aqueous phase, the solubility of acidic or basic compounds can be manipulated.
Protocol for Basic Extractive Workup:
-
Quench the Reaction: Upon completion, cool the reaction mixture to room temperature.
-
Dilute with Organic Solvent: Add an appropriate organic solvent in which the desired product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with an aqueous solution.
-
Basic Wash (e.g., 1M NaOH or K₂CO₃ solution): This is highly effective for removing unreacted boronic acids and other acidic impurities by converting them into their water-soluble salts.[14]
-
Acidic Wash (e.g., dilute HCl): This can be used to remove basic impurities.
-
Brine Wash (saturated NaCl solution): This helps to remove residual water from the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]
Expert Insight: For products that are themselves acidic or basic, the pH of the aqueous washes must be carefully controlled to avoid partitioning the desired compound into the aqueous layer.
Chromatography: The Workhorse of Purification
Column chromatography is the most widely used technique for purifying Suzuki reaction products to a high degree of purity.[3][16][17][18]
a) Silica Gel Chromatography (Normal-Phase):
This is the most common chromatographic method. Separation is based on the differential adsorption of compounds to the polar silica gel stationary phase.
Protocol for Silica Gel Flash Chromatography:
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading").[3] Apply this to the top of the column.
-
Elute: Begin elution with a non-polar mobile phase (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[16] The optimal solvent system is typically determined by thin-layer chromatography (TLC) analysis.[3][19]
-
Collect Fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography: If the product and a key impurity have very similar polarities and co-elute, changing the solvent system can alter the selectivity of the separation.[20] For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can be effective.[14]
b) Reversed-Phase Chromatography:
In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is particularly useful for purifying highly polar compounds that are not well-retained on silica gel.
Crystallization: The Path to High Purity
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Protocol for Recrystallization:
-
Choose a Suitable Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolve the Crude Product: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the crystals by vacuum filtration.[1]
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them thoroughly.[1]
Expert Insight: A mixed solvent system (a "good" solvent and a "poor" solvent) can often provide the ideal solubility profile for effective recrystallization.[1]
Scavenger Resins: A Modern Approach to Purification
Scavenger resins are functionalized solid supports designed to selectively bind and remove excess reagents and byproducts from a reaction mixture.[21] This technique offers a simple and efficient workup procedure, often requiring only filtration to remove the resin-bound impurities.[21][22]
Types of Scavenger Resins for Suzuki Reactions:
| Scavenger Resin Type | Target Impurity | Mechanism of Action |
| Diol-based (e.g., SiliaBond Diol) | Boronic Acids | Forms a stable complex with the boronic acid.[23][24] |
| Amine-based (e.g., SiliaBond DEAM) | Boronic Acids, Acidic Impurities | Reacts with the acidic boronic acid.[23][25] |
| Guanidine-based (e.g., SiliaBond Guanidine) | Boronic Acids, Phenolic Acids | Acts as a strong base to chelate acidic impurities.[24] |
| Thiol-based (e.g., SiliaMetS Thiol) | Palladium Catalyst | Chelates and removes residual palladium. |
Protocol for Using Scavenger Resins:
-
Select the Appropriate Resin: Choose a scavenger resin that is selective for the impurity you wish to remove.
-
Add Resin to the Reaction Mixture: After the reaction is complete, add the scavenger resin to the crude reaction mixture.
-
Stir: Stir the mixture for the recommended amount of time to allow for complete scavenging.
-
Filter: Filter the mixture to remove the resin and the bound impurities.
-
Concentrate: Concentrate the filtrate to obtain the purified product.
Advantages of Scavenger Resins:
-
Simplicity: Reduces the need for aqueous workups and chromatography.[21]
-
Selectivity: Can target specific impurities.
-
Efficiency: Can lead to high purity products with minimal effort.
Visualizing the Purification Workflow
The selection of a purification strategy can be visualized as a decision-making process.
Caption: A decision tree for selecting the appropriate purification strategy.
Conclusion: Achieving Purity in Suzuki Couplings
The purification of Suzuki reaction products is a critical step in the synthesis of many important molecules. By understanding the common impurities derived from boronic acids and employing a strategic combination of purification techniques, researchers can consistently obtain high-purity materials. The methods outlined in this guide, from classical liquid-liquid extraction and chromatography to modern scavenger resin technology, provide a robust toolkit for tackling the purification challenges associated with this powerful cross-coupling reaction. The choice of the most appropriate method or combination of methods will ultimately be dictated by the specific characteristics of the target molecule and the impurities present in the reaction mixture.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. books.rsc.org [books.rsc.org]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 13. Supramolecular chemistry of liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. reddit.com [reddit.com]
- 21. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 22. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 23. silicycle.com [silicycle.com]
- 24. silicycle.com [silicycle.com]
- 25. suprasciences.com [suprasciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 1-BOC-7-methoxyindole-2-boronic acid
<content_type>
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 1-BOC-7-methoxyindole-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields with this specific and often sensitive substrate. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common problems, explaining the "why" behind each recommendation to empower you to make informed decisions in your experimental design.
Introduction: The Unique Challenges of Indole-2-Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] However, its application to heteroaromatic systems, particularly electron-rich indoles, can present significant challenges. This compound, while a valuable building block, is susceptible to several side reactions that can drastically reduce the yield of the desired product. The primary culprit is often protodeboronation, the undesired cleavage of the C-B bond, which is a common issue with 2-heteroaryl boronic acids.[2][4] This guide will walk you through a systematic approach to diagnosing and resolving low-yield issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific problems you may be observing in your reaction.
Q1: My reaction shows a low yield of the desired product, and I see a significant amount of the corresponding protodeboronated indole (1-BOC-7-methoxyindole). What is happening and how can I fix it?
A1: This is a classic case of protodeboronation, the most common failure mode for this type of substrate. [4]
The "Why": The C2 position of the indole ring is electron-rich, which makes the C-B bond susceptible to cleavage by a proton source, a reaction often accelerated by elevated temperatures and certain bases.[2][4] The N-BOC protecting group can also influence reactivity, with some studies showing lower yields compared to other protecting groups like Tosyl, although this can be substrate-dependent.[5]
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Problem: Strong, aqueous bases like NaOH or high concentrations of K₂CO₃ can accelerate protodeboronation.[6] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[7][8][9] However, an overly basic environment can favor the undesired protonolysis.
-
Solution: Switch to a milder or non-aqueous base.
-
Potassium Phosphate (K₃PO₄): Often a superior choice for sensitive boronic acids as it is less basic than carbonates but still effective.[10][11]
-
Cesium Carbonate (Cs₂CO₃): Can be effective, particularly in anhydrous conditions.[6]
-
Potassium Fluoride (KF): A mild base that can be used in anhydrous conditions.[6][9]
-
-
-
Optimize Your Solvent System:
-
Problem: The presence of excess water, especially in combination with a strong base and high temperatures, can provide the protons for protodeboronation. While a small amount of water is often necessary to dissolve the inorganic base and facilitate boronate formation, too much can be detrimental.[1][10]
-
Solution:
-
Anhydrous Conditions: Consider using anhydrous solvents (e.g., dry dioxane, THF, or toluene) and a base like K₃PO₄.[6][10] You may need to add a minimal, controlled amount of water to aid in base solubility and boronate formation.[10]
-
Solvent Choice: Polar aprotic solvents like dioxane, THF, and DMF are commonly used.[1] For challenging couplings, consider higher boiling point solvents like n-butanol or t-amyl alcohol which can sometimes improve yields.[10]
-
-
-
Lower the Reaction Temperature:
-
Problem: High temperatures accelerate the rate of all reactions, including protodeboronation.[6]
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Start around 80 °C and adjust as needed. Microwave irradiation can sometimes be beneficial by allowing for rapid heating to the target temperature, potentially minimizing the time the substrate is exposed to conditions that favor decomposition.
-
-
Protect the Boronic Acid:
-
Problem: The free boronic acid is inherently susceptible to protodeboronation.
-
Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[6][12] These are generally more resistant to protodeboronation and release the active boronic acid species slowly under the reaction conditions.
-
Q2: I am observing significant homocoupling of my boronic acid (formation of a symmetrical bi-indole). What causes this and how can I prevent it?
A2: Homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture. [2]
The "Why": If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced to the catalytically active Pd(0) in situ. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[2] Additionally, the presence of oxygen can lead to oxidative processes that favor homocoupling.[2]
Troubleshooting Steps:
-
Thoroughly Degas Your Reaction Mixture:
-
Problem: Oxygen dissolved in the solvents or present in the reaction headspace can oxidize the Pd(0) catalyst and promote homocoupling.[2][13]
-
Solution: Employ rigorous degassing techniques. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst is a common practice.[6][14]
-
-
Use a Pd(0) Precatalyst:
-
Problem: In situ reduction of Pd(II) can be a source of homocoupling.
-
Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[15] This eliminates the need for an in situ reduction step that can consume your boronic acid.
-
-
Ensure High Purity of Reagents:
-
Problem: Oxidative impurities in your reagents can contribute to catalyst deactivation and side reactions.
-
Solution: Use freshly purified solvents and high-purity reagents.
-
Q3: My reaction is sluggish or stalls completely with no significant product formation. What are the likely causes?
A3: A stalled reaction can be due to catalyst deactivation, poor substrate reactivity, or an inappropriate choice of catalyst/ligand.
The "Why": The nitrogen atom in the indole ring can coordinate to the palladium center, potentially deactivating the catalyst.[13] Furthermore, if your aryl halide coupling partner is electron-rich or sterically hindered, the initial oxidative addition step of the catalytic cycle may be slow or inefficient.[2]
Troubleshooting Steps:
-
Select the Right Catalyst and Ligand:
-
Problem: Not all palladium catalysts are created equal. The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[16]
-
Solution:
-
For less reactive aryl halides (e.g., chlorides or electron-rich bromides): Use a catalyst system with bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos are excellent choices.[11][15] Pre-formed palladium precatalysts incorporating these ligands are also commercially available and often give superior results.[11]
-
General Purpose: Pd(dppf)Cl₂ is a robust and commonly used catalyst that is effective for a range of substrates.[15][17]
-
-
-
Assess the Quality of Your Boronic Acid:
-
Check for Catalyst Poisoning:
-
Problem: Impurities, particularly those containing sulfur, can irreversibly bind to the palladium catalyst and poison it.[15]
-
Solution: Ensure all reagents and solvents are free from potential catalyst poisons.
-
Q4: I am using an N-BOC protected indole, but I see some deprotection during the reaction. Is this normal?
A4: Yes, partial or complete deprotection of the BOC group can occur under certain Suzuki coupling conditions.
The "Why": The BOC (tert-butyloxycarbonyl) group is known to be labile under thermal conditions and can also be sensitive to some basic conditions used in Suzuki couplings.[22]
Troubleshooting Steps:
-
If deprotection is undesirable:
-
Lower the reaction temperature.
-
Use a milder base (e.g., K₃PO₄ instead of K₂CO₃).
-
Consider switching to a more robust protecting group, such as a benzyl or tosyl group, if the synthesis allows.[5]
-
-
If deprotection is acceptable or desired:
-
You may be able to optimize the conditions to achieve a one-pot diarylation/deprotection sequence.[22]
-
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following decision tree can help guide your experimental plan.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1-BOC-7-methoxyindole-2-boronic acid
Welcome to the technical support center for 1-BOC-7-methoxyindole-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in cross-coupling reactions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
A common challenge in Suzuki-Miyaura coupling is achieving high yields, especially with functionalized heteroaryl boronic acids.[1][2][3] Low yields can often be traced back to several key factors in the reaction setup.
Diagnostic Workflow for Low Yield
To systematically diagnose the cause of low yield, consider the following workflow:
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Optimization Strategies
1. Catalyst and Ligand Selection:
-
Problem: The palladium catalyst may not be active enough to facilitate the oxidative addition of your coupling partner, or the transmetalation with the indole boronic acid is inefficient.[1]
-
Solution: For heteroaryl systems, especially those that can be sterically demanding or electronically varied, standard catalysts like Pd(PPh₃)₄ may not be optimal.[4] Consider using more advanced catalyst systems known for their high activity with heteroaryl partners.
-
Buchwald Ligands: Electron-rich and bulky phosphine ligands such as SPhos and XPhos are highly effective for coupling heteroaryl chlorides and bromides.[5][6][7] They promote both oxidative addition and the subsequent reductive elimination steps.
-
Pre-catalysts: Using air-stable Pd(II) pre-catalysts, such as those incorporating Buchwald ligands (e.g., XPhos Pd G3), can ensure the efficient generation of the active Pd(0) species in situ, leading to more reproducible results.[2][7]
-
| Catalyst/Ligand System | Recommended For | Key Advantages |
| Pd₂(dba)₃ / XPhos or SPhos | General heteroaryl couplings, including chlorides. | High activity and broad substrate scope.[7] |
| Pd(OAc)₂ / Buchwald Ligands | Cost-effective option for many couplings. | Readily available components.[6] |
| XPhos Pd G3 | Difficult couplings, ensures reliable Pd(0) generation. | Air-stable, highly active pre-catalyst.[2] |
2. The Critical Role of the Base:
-
Problem: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8][9][10] An inappropriate base can lead to poor activation or decomposition of the starting material.
-
Solution: The choice of base is critical. For this compound, a base that is strong enough to promote the reaction but not so harsh as to cause decomposition is required.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for heteroaryl Suzuki couplings. It is strong enough to form the active boronate without causing significant protodeboronation.[1][7][11]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective for challenging couplings, particularly with sterically hindered substrates.[1]
-
Potassium Fluoride (KF): A milder base that can be used if base-labile functional groups are present.[8]
-
3. Solvent System Optimization:
-
Problem: The solvent system must be able to dissolve all reaction components and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
-
Dioxane/Water or THF/Water: These are common solvent systems for Suzuki couplings.[1][3] The water is essential for dissolving the base and promoting the formation of the active boronate species.[12]
-
Anhydrous Conditions: For highly base-sensitive substrates prone to protodeboronation, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be employed.[1][13]
-
Issue 2: Decomposition of the Boronic Acid (Protodeboronation)
-
Problem: Heteroaryl boronic acids, particularly those with electron-donating groups, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[14][15] This is often exacerbated by high temperatures and harsh basic conditions.[1]
-
Solutions:
-
Use Milder Bases: If protodeboronation is suspected, switch to a milder base such as KF.[1]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[1]
-
Convert to a More Stable Derivative: this compound can be converted to a more stable derivative that is more resistant to decomposition. These derivatives then release the active boronic acid in situ under the reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly release the boronic acid under basic conditions, which can significantly improve yields for unstable boronic acids.[16][17]
-
Trifluoroborate Salts: Potassium trifluoroborate salts are another class of stable derivatives that can be used in place of boronic acids.[8]
-
-
Caption: Protecting strategies for unstable boronic acids.
Issue 3: Purification Challenges
-
Problem: Removing residual palladium catalyst, inorganic salts, and boronic acid homocoupling byproducts can be challenging.
-
Solutions:
-
Aqueous Workup: A standard aqueous workup with an organic solvent like ethyl acetate will remove the bulk of inorganic salts.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be removed by washing with a mild aqueous base.[3][18]
-
Chromatography:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[19][20]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: Boronic acids can be sensitive to air and moisture, which can lead to decomposition.[21] It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is advised. As with many boronic acids, it exists in equilibrium with its cyclic anhydride (boroxine), so do not be alarmed if the material's characterization appears complex.
Q2: Can I use this compound with aryl chlorides?
A: Yes, but coupling with aryl chlorides is generally more challenging than with bromides or iodides due to the strength of the C-Cl bond.[4] To achieve good results, you will likely need to use a highly active catalyst system, such as one based on a Buchwald ligand (e.g., XPhos or SPhos), and potentially higher reaction temperatures.[5][6][11]
Q3: What is the purpose of the BOC protecting group?
A: The tert-butoxycarbonyl (BOC) group on the indole nitrogen serves two main purposes. First, it protects the N-H proton, preventing it from interfering with reactions that are sensitive to acidic protons. Second, it can influence the electronic properties and reactivity of the indole ring system.
Q4: Can the BOC group be cleaved under the reaction conditions?
A: The BOC group is generally stable to the basic conditions used in most Suzuki-Miyaura couplings. However, it is sensitive to strong acids. If your workup involves an acidic wash, be mindful of the potential for deprotection.
Q5: What is a general, reliable starting protocol for a Suzuki-Miyaura coupling with this boronic acid?
A: The following is a robust starting point that can be optimized for your specific substrates.
General Experimental Protocol
-
Vessel Preparation: To an oven-dried reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered K₃PO₄ (2.0 equivalents).[2]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[1][2]
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling side reactions of 1-BOC-7-methoxyindole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for 1-BOC-7-methoxyindole-2-boronic acid. This resource is designed to assist you in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving this versatile building block. Homocoupling of the boronic acid is a common side reaction that can significantly lower the yield of your desired product and complicate purification.[1][2] This guide provides in-depth, experience-driven advice to help you minimize this side reaction and achieve successful outcomes in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a dimeric byproduct in my reaction. What is it, and why is it forming?
A1: You are likely observing the homocoupling product of this compound, which is a symmetrical biaryl formed from the coupling of two molecules of the boronic acid.[2] This side reaction is a common challenge in Suzuki-Miyaura couplings and is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the active Pd(0) catalyst in the process.[1][2] Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[3][4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][2][4] This is often a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[2]
Q2: How can I effectively remove dissolved oxygen from my reaction to prevent homocoupling?
A2: Rigorous deoxygenation is one of the most critical factors in minimizing homocoupling.[4] Here are two highly effective methods:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent and reaction mixture for an extended period (at least 30 minutes) is a common and effective technique.[2] For maximum efficiency, a subsurface sparge, where the gas is introduced below the liquid surface, is recommended.[4][5]
-
Freeze-Pump-Thaw Cycles: This is a more rigorous method for complete oxygen removal.[2] It involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective.[2]
Q3: Does my choice of palladium source impact the extent of homocoupling?
A3: Absolutely. The choice of palladium source plays a significant role in the formation of homocoupling byproducts.
-
Pd(II) Precatalysts: Using Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state.[1] This reduction can occur via the homocoupling of two boronic acid molecules.[1]
-
Pd(0) Sources: Using Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally preferred as they do not require a reduction step and can directly enter the catalytic cycle.[1]
-
Palladium Precatalysts (e.g., Buchwald G3 and G4): These are specifically designed to cleanly and efficiently generate the active Pd(0) species, which can help to minimize side reactions like homocoupling.[1]
Q4: What is the role of ligands in controlling homocoupling, and which ones are recommended?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The right ligand can significantly suppress homocoupling.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][6] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]
-
Avoid Easily Oxidized Ligands: In the presence of oxygen, some phosphine ligands can be oxidized, leading to the formation of palladium species that promote homocoupling.[1]
Q5: How does the choice of base affect the formation of the homocoupling byproduct?
A5: The base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can worsen homocoupling.[7][8]
-
Weaker Inorganic Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions.[1][9]
-
Strong Bases: While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be effective, they can sometimes lead to undesired side reactions.[7]
-
The "Cesium Effect": Cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) can be particularly effective in promoting the desired cross-coupling, a phenomenon sometimes referred to as the "cesium effect".[7]
The role of the base is to form a more nucleophilic "ate" complex with the boronic acid, which facilitates transmetalation to the palladium center.[7][8]
Q6: I'm still observing homocoupling despite taking precautions. What other strategies can I employ?
A6: If homocoupling persists, consider these additional strategies:
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, before the introduction of the catalyst can help minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the catalytic cycle.[4][5][10]
-
Temperature Control: Excessive heat can lead to catalyst decomposition and an increase in side reactions.[2][11] It is crucial to optimize the reaction temperature. While some Suzuki-Miyaura reactions can be performed at room temperature, others require heating.[12][13][14] Monitor your reaction closely and avoid unnecessarily high temperatures.
-
Pre-heating the Reaction Mixture: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes help to ensure the catalyst is in its active Pd(0) state before the boronic acid is introduced, thus minimizing the opportunity for Pd(II)-mediated homocoupling.[3]
Experimental Protocols & Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Competing Reaction Pathways
This diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways of Suzuki coupling and homocoupling.
Protocol: Rigorous Deoxygenation and Reaction Setup
This protocol provides a step-by-step method for setting up a Suzuki-Miyaura reaction with a focus on minimizing oxygen contamination.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (argon or nitrogen).
-
Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
-
Reaction Assembly:
-
In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl halide, the base, and the ligand.
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
-
Solvent Addition and Degassing:
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Data Presentation: Effect of Deoxygenation and Additives
The following table summarizes the significant impact of rigorous deoxygenation and the use of a mild reducing agent on the suppression of homocoupling, adapted from studies on similar systems.[4]
| Entry | Deoxygenation Method | Additive | Homocoupling Byproduct (%) |
| 1 | Nitrogen Purge (Headspace) | None | 10-15 |
| 2 | Nitrogen Subsurface Sparge | None | < 2 |
| 3 | Nitrogen Subsurface Sparge | Potassium Formate | < 0.5 |
Purification Strategies
If homocoupling cannot be completely suppressed, effective purification is essential.
-
Column Chromatography: Due to the structural similarity between the desired product and the homocoupling byproduct, separation by column chromatography can be challenging.[2] Careful selection of the solvent system is crucial to achieve good separation.
-
Recrystallization: Recrystallization can be an effective method for purifying the desired product, especially if there is a significant difference in solubility between the product and the homocoupling byproduct.[15][16]
-
Acid-Base Extraction for Boronic Acid Removal: Unreacted boronic acid can often be removed by performing a basic aqueous wash. The boronic acid will form a water-soluble boronate salt.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Indole Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating challenge in modern synthesis: catalyst deactivation when using indole substrates. The unique electronic properties of the indole ring, while making it a valuable scaffold in pharmaceuticals, also present distinct challenges for catalysis.[1] This resource provides detailed, field-proven insights and actionable protocols to diagnose, mitigate, and resolve these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid guidance.
Q1: Why are my reactions with indole substrates consistently failing or showing poor conversion?
The primary reason is the Lewis basic nitrogen atom within the indole's pyrrole ring.[2][3] This nitrogen possesses a lone pair of electrons that can coordinate strongly to the electron-deficient transition metal center of your catalyst (e.g., Palladium, Rhodium, Ruthenium). This coordination acts as a poison, forming a stable, off-cycle complex that effectively halts or significantly slows the catalytic cycle.[2][3] This issue is particularly pronounced in cross-coupling and C-H functionalization reactions.[3][4]
Q2: I see a black precipitate forming in my palladium-catalyzed reaction. What is it and is it related to my indole substrate?
The black precipitate is almost certainly palladium black, which consists of agglomerated, inactive Pd(0) clusters.[5] Its formation is a classic sign of catalyst decomposition. This is often an indirect consequence of catalyst poisoning by the indole. When the catalytic cycle is slowed or inhibited by indole coordination, the lifetime of active, soluble Pd(0) species in the solution increases. This gives them more opportunity to collide and aggregate into catalytically inactive palladium black.[2][5] Excessively high reaction temperatures can also accelerate this decomposition pathway.[5]
Q3: What are the main mechanisms of catalyst deactivation I should be aware of with indoles?
There are three primary deactivation mechanisms to consider:
-
Chemical Poisoning: This is the most common issue with indoles. The substrate's nitrogen atom directly binds to the catalyst's active site, preventing reactants from accessing it.[6] This is a form of chemical deactivation.[7]
-
Fouling: This involves the physical deposition of materials, such as polymeric byproducts derived from the indole substrate or other reagents, onto the catalyst surface, blocking pores and active sites.[6][8]
-
Thermal Degradation (Sintering): At high temperatures, the small metal nanoparticles of a heterogeneous catalyst can migrate and merge into larger, less active crystals.[6][9] This reduces the available catalytic surface area. This is less specific to indoles but is a general concern in catalysis.
Q4: My reaction has stalled. Can I simply add another charge of catalyst to restart it?
While adding more catalyst can sometimes drive a stalled reaction to completion, it is often a suboptimal and costly strategy. It does not address the root cause of the deactivation. If the issue is strong catalyst poisoning by the indole, the fresh catalyst may also be rapidly deactivated. This approach can also complicate purification by increasing the residual metal content in your final product. A more robust approach is to diagnose the deactivation mechanism and optimize the reaction conditions to prevent it from occurring in the first place.
Q5: Are N-H free indoles more problematic than N-protected indoles?
Yes, generally. A free N-H group on the indole ring can be deprotonated under basic reaction conditions, increasing the electron density and Lewis basicity of the pyrrole ring, which can enhance its ability to coordinate to and poison the metal catalyst. Installing a sterically bulky or electron-withdrawing protecting group (e.g., Boc, Ts, pivaloyl) on the nitrogen can mitigate this issue by reducing the nitrogen's coordinating ability.[10][11]
Part 2: In-depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific deactivation problems.
Guide 1: Diagnosing and Mitigating Catalyst Poisoning by Indole Nitrogen
Catalyst poisoning is the most frequent cause of failure in indole functionalization reactions. The key is to prevent the indole nitrogen from accessing and deactivating the metal center.
Symptoms:
-
Reaction stalls after initial conversion or fails to initiate.
-
No formation of palladium black; the solution may remain homogeneous but inactive.
-
Reproducibility issues between runs.
Workflow for Troubleshooting Catalyst Poisoning
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Causality-Driven Solutions:
-
Ligand Modification (The Steric Shield Approach): The most effective strategy is often to use a ligand that creates a sterically hindered environment around the metal center. This "pocket" physically blocks the indole nitrogen from coordinating while still allowing smaller reactants to access the active site.[2]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are industry standards for this purpose. N-Heterocyclic Carbene (NHC) ligands are also highly effective.[5]
-
Action: Screen a panel of ligands. Start with established performers for challenging substrates.
-
| Ligand Class | Examples | Key Feature | Rationale for Indole Substrates |
| Buchwald-type Phosphines | XPhos, SPhos, RuPhos | Steric bulk and electron-donating | Creates a protective pocket around the Pd center, preventing indole coordination.[2][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors | Forms very stable M-NHC complexes that are resistant to displacement by the indole nitrogen.[12] |
| Simple Phosphines | P(t-Bu)₃, PPh₃ | Varies | P(t-Bu)₃ offers bulk. PPh₃ is often insufficient and can be displaced by coordinating substrates.[13] |
-
Substrate Modification (The Electronic Approach): As mentioned in the FAQs, modifying the indole substrate itself is a powerful strategy.
-
Action: If your synthesis allows, install an electron-withdrawing group (EWG) on the indole nitrogen. This reduces the electron density on the nitrogen, making it a weaker Lewis base and thus a less effective poison.
-
Common Groups: Tosyl (Ts), Boc, Acyl groups. Judicious choice of substituents at other positions (e.g., C3) can also electronically deactivate the pyrrolic ring.[10]
-
-
Catalyst System Modification: Some catalytic systems are inherently more robust.
-
Action: Consider using a pre-catalyst that generates the active catalytic species in situ. This can sometimes bypass the formation of stable, inactive complexes.[3] For example, some Pd(0) sources are more effective than Pd(II) pre-catalysts which may form inactive complexes during the initial reduction step.[2]
-
Guide 2: Preventing Catalyst Decomposition to Palladium Black
The formation of palladium black indicates that your active catalyst is not stable under the reaction conditions.[5]
Symptoms:
-
A fine black powder precipitates from the reaction mixture.
-
Reaction rate slows down and eventually stops as the precipitate forms.
Causality-Driven Solutions:
-
Accelerate the Catalytic Cycle: The root cause of agglomeration is often a slow catalytic step, which increases the time the unstable Pd(0) intermediate spends in solution.[2]
-
Action: Re-evaluate your reaction parameters to increase the rate. This includes implementing the strategies from Guide 1 (optimizing the ligand and substrate) as well as screening different bases and solvents. A faster turnover rate means less time for decomposition.[2]
-
-
Ensure Adequate Ligand Stabilization: The ligand's job is not only to facilitate the reaction but also to stabilize the active metal species.
-
Action: Increase the ligand-to-metal ratio. A common starting point is a 2:1 or 4:1 ligand-to-palladium ratio, but for challenging substrates, this may need to be optimized further.[5]
-
-
Control Temperature: Thermal energy can overcome the kinetic barrier to agglomeration.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a systematic method for identifying an optimal ligand to overcome catalyst deactivation.
Materials:
-
Oven-dried reaction vials with stir bars.
-
Indole substrate (1.0 equiv).
-
Coupling partner (e.g., Aryl halide, 1.2 equiv).
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %).
-
Panel of ligands (e.g., XPhos, SPhos, P(t-Bu)₃, 4-5 mol %).
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
Procedure:
-
Reaction Setup: In a glovebox, add the indole substrate, coupling partner, and base to an array of reaction vials.
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand in the chosen solvent.
-
Initiation: Add the palladium stock solution to each reaction vial, followed immediately by the respective ligand stock solution.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block.
-
Monitoring: Monitor the reaction progress at set time intervals (e.g., 1, 4, 12, 24 hours) by taking small aliquots for analysis by LC-MS or GC-MS.
-
Analysis: Compare the conversion and yield for each ligand. Note any visual signs of decomposition (e.g., palladium black formation). The ligand that provides the highest conversion with the least decomposition is the optimal choice.
Protocol 2: Small-Scale Test for Catalyst Regeneration (Acid Wash)
This protocol is for heterogeneous catalysts (e.g., Pd on Carbon) that may be poisoned by basic impurities or strongly coordinating species. Caution: Acid washing can sometimes damage the catalyst support or leach the active metal. Always perform this on a small, sacrificial amount of catalyst first.
Materials:
-
Deactivated heterogeneous catalyst (e.g., 100 mg).
-
Dilute acid solution (e.g., 5% Acetic Acid or dilute H₂SO₄).[14]
-
Deionized water.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Washing: Suspend the deactivated catalyst in the dilute acid solution (approx. 10 mL for 100 mg of catalyst).
-
Stirring: Stir the slurry at room temperature for 1-2 hours.
-
Filtration: Filter the catalyst, washing thoroughly with deionized water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight.
-
Validation: Test the activity of the regenerated catalyst against a fresh catalyst sample in a benchmark reaction to quantify the recovery of catalytic performance. The activity ratio of the regenerated to the fresh catalyst should ideally be above 0.9.[14]
Visualizing the Deactivation & Mitigation Strategy
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. scispace.com [scispace.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Managing and removing boron-containing impurities from reaction mixtures
Technical Support Center: Boron Impurity Remediation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that while boron-containing reagents are powerful tools in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the subsequent removal of boron-based impurities can be a significant challenge, often complicating downstream processing and final product purification.[1][2][3]
This guide is designed to provide you with practical, field-proven solutions to these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team receives regarding boron impurity removal.
Q1: What are the most common boron-containing impurities I should be aware of?
The primary impurities you will encounter are typically unreacted starting materials or byproducts derived from them. These include:
-
Excess Boronic Acids (ArB(OH)₂): The most common culprits, often used in excess to drive reactions to completion.
-
Boronic Esters: Such as pinacol or MIDA esters, which are often more stable but can still pose purification challenges.[1][3]
-
Boroxines: These are cyclic anhydrides of boronic acids, formed by dehydration. They can coexist in equilibrium with the boronic acid, especially in non-aqueous conditions, and have different solubility and chromatographic profiles.[1]
-
Homocoupling Products: Dimers of your boronic acid starting material can form as a side product, especially in the presence of oxygen.[1]
Q2: Why are boronic acids and their derivatives so difficult to remove?
The difficulty stems from a combination of their physical and chemical properties:
-
Polarity: Their polarity can be very similar to that of the desired product, making chromatographic separation difficult.
-
Acidity: Boronic acids are weak Lewis acids and can interact strongly with silica gel, leading to significant streaking and poor separation during column chromatography.[4][5]
-
Instability: Boronic esters can sometimes hydrolyze on silica gel, converting a less polar compound back into a more polar and problematic boronic acid mid-purification.[6][7]
Q3: What is the first and simplest method I should try to remove excess boronic acid?
For many applications, a simple basic aqueous wash during the reaction workup is the most effective first step. Boronic acids react with bases like sodium hydroxide (NaOH) to form water-soluble boronate salts, which can then be partitioned into the aqueous layer and removed.[8][9] This is highly effective if your desired product is stable under basic conditions and lacks acidic functional groups that would also be extracted.
Q4: My product is an oil, so I can't use recrystallization. What are my best options?
When recrystallization isn't an option for non-crystalline products, you have several robust alternatives:
-
Scavenger Resins: These are polymer-supported reagents that selectively bind to the boron impurity, which is then removed by simple filtration. This is an exceptionally clean and efficient method.[10]
-
Chromatography on Modified Media: Instead of standard silica, consider using neutral alumina or boric acid-treated silica gel, which can prevent the decomposition of boronic esters and reduce streaking.[4][11]
-
Derivatization/Extraction: You can convert the boronic acid into a derivative with drastically different solubility. For instance, adding diethanolamine can precipitate the boronic acid as a crystalline adduct, which can be filtered off.[12][13]
Q5: When is it appropriate to use a scavenger resin?
Scavenger resins are ideal when you need very high purity and other methods have failed or are too cumbersome. They are particularly useful for:
-
Removing trace amounts of boron impurities to meet strict purity requirements (e.g., for pharmaceutical intermediates).
-
Purifying complex mixtures where the product and impurity have very similar properties.
-
Parallel synthesis, where running multiple columns is impractical. The solid-phase nature of the resins simplifies the workflow significantly.[10]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems and provides a logical path to a solution.
Problem: My standard silica gel column is failing. The boron impurity is streaking and co-eluting with my product.
This is a classic issue caused by the acidic nature of both the boronic acid impurity and the silica gel surface.
-
Causality: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can interact strongly with the silanol groups on the silica surface. This strong, non-specific binding leads to slow, continuous elution (streaking) rather than a sharp peak. For boronic esters, on-column hydrolysis can occur, creating the more polar boronic acid which then streaks.[5][11]
-
Solutions:
-
Switch the Stationary Phase: Try using neutral alumina, which has a less acidic surface and may provide better separation.[4]
-
Modify the Silica Gel: Pre-treating the silica gel with boric acid can "passivate" the surface, reducing the over-adsorption of boronic esters and improving chromatographic performance.[11][14] This is particularly effective for purifying pinacol boronic esters.
-
Use a Scavenger: If chromatography continues to fail, this is a prime scenario for using a scavenger resin. A diethanolamine (DEAM) or diol-functionalized resin will selectively bind the boronic acid, allowing you to isolate your product by simple filtration.[15][16][17]
-
Problem: My reaction workup isn't removing all the boronic acid, even with a basic wash.
-
Causality: This can happen for a few reasons:
-
Insufficient Base: The amount or concentration of the base may not be enough to convert all the boronic acid to its salt.
-
Poor Partitioning: The boronate salt may have some solubility in the organic layer, especially if the organic solvent is polar (e.g., ethyl acetate).
-
Product Properties: If your product is also acidic, it will be extracted into the basic aqueous layer along with the impurity.
-
-
Solutions:
-
Optimize the Extraction: Use a more concentrated base (e.g., 1-2 M NaOH) and perform multiple extractions to ensure complete removal.[9]
-
Solvent Choice: If possible, use a less polar organic solvent during extraction to minimize the solubility of the boronate salt in the organic phase.
-
Alternative Strategy: If your product is base-sensitive or acidic, abandon the basic wash. Instead, move to a scavenger resin or a derivatization strategy. Forming the diethanolamine adduct of the boronic acid impurity can be very effective, as the resulting solid can often be filtered away from your product which remains in solution.[12][13]
-
Workflow & Method Selection
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical framework for selecting an appropriate method.
Caption: Decision tree for selecting a boron impurity removal method.
Data Summary Tables
Table 1: Comparison of Boron Impurity Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Extraction | Forms a water-soluble boronate salt with base.[8] | Fast, inexpensive, scalable. | Product must be base-stable and non-acidic; may not remove all impurities.[9] | Initial bulk removal of boronic acids from neutral, base-stable products. |
| Recrystallization | Difference in solubility between product and impurity.[18] | Can provide very high purity; scalable. | Product must be a solid; requires screening for suitable solvents; potential for product loss.[4] | Purifying crystalline solid products. |
| Chromatography | Differential partitioning between stationary and mobile phases. | Widely applicable; can separate complex mixtures. | Can be tedious; boronic acids often streak on silica; potential for on-column decomposition.[4][11] | When product and impurity have different polarities; purification of boronic esters. |
| Scavenger Resins | Covalent or dative bonding of impurity to a solid support.[10] | High selectivity and purity; simple filtration-based workup; amenable to automation. | Higher cost of reagents; requires batch processing.[10] | Final purification step; removal of trace impurities; parallel synthesis. |
| Derivatization | Chemical conversion of impurity to a form that is easily separated.[12] | Highly effective; can be used when other methods fail. | Requires an additional reaction step; may need to reverse the derivatization if the reagent is valuable. | Removing boronic acids from non-crystalline products that are difficult to chromatograph. |
Table 2: Common Scavenger Resins for Boron Removal
| Resin Functional Group | Binding Mechanism | Target Impurities | Supplier Examples |
| Diethanolamine (DEAM) | Forms a stable, five-membered ring complex with the boronic acid.[15] | Boronic acids, some boronic esters. | SiliCycle SiliaBond DEAM, Supra Sciences DEAM |
| Diol | Forms a boronate ester with the impurity.[16] | Boronic acids. | SiliCycle SiliaBond Diol |
| Guanidine | Strong basic interaction and chelation.[16] | Boronic acids, phenolic compounds. | SiliCycle SiliaBond Guanidine |
Experimental Protocols
Protocol 1: Purification using a Diethanolamine (DEAM) Scavenger Resin
This protocol describes a general procedure for removing a boronic acid impurity from a reaction mixture in which the desired product is soluble.
-
Rationale: DEAM-functionalized silica or polystyrene resins are highly effective at sequestering boronic acids by forming a stable tetracoordinate boron species.[15][19] The solid-supported nature of the scavenger allows for its easy removal from the reaction mixture by filtration.[10]
-
Workflow Diagram:
Caption: Workflow for purification using a scavenger resin.
-
Step-by-Step Methodology:
-
Preparation: Following your reaction workup (e.g., aqueous wash to remove inorganic salts), concentrate the crude organic material under reduced pressure.
-
Dissolution: Dissolve the crude product in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) at a concentration of approximately 50-100 mg/mL.
-
Resin Addition: Add the DEAM-functionalized scavenger resin. A typical loading is 2-4 equivalents relative to the theoretical amount of the boron impurity.
-
Agitation: Stir or gently agitate the slurry at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Take small aliquots of the solution (filter through a small plug of cotton or celite to remove resin particles) every hour to check for the disappearance of the boronic acid impurity. The process typically takes 1-4 hours.
-
Filtration: Once the impurity is consumed, filter the mixture through a fritted funnel or a cotton plug in a pipette to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the purified product.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. suprasciences.com [suprasciences.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. silicycle.com [silicycle.com]
Technical Support Center: Stability and Handling of 1-BOC-7-methoxyindole-2-boronic acid
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-BOC-7-methoxyindole-2-boronic acid. As a key building block in medicinal chemistry, particularly for constructing complex molecules via Suzuki-Miyaura cross-coupling reactions, its stability under reaction conditions is paramount for success. This guide, structured in a question-and-answer format, addresses the most common challenges and questions researchers encounter, focusing specifically on the compound's stability in the presence of aqueous bases.
Part 1: Fundamental Stability FAQs
This section addresses the core chemical principles governing the stability of your boronic acid. Understanding these fundamentals is the first step to effective troubleshooting.
Q1: I'm planning a Suzuki coupling reaction. What are the primary stability concerns for this compound in my aqueous basic reaction mixture?
A1: You are correct to be cautious. There are two primary competing degradation pathways you must consider when subjecting this molecule to aqueous basic conditions:
-
Protodeboronation of the Boronic Acid: This is the most common failure mode for many aryl boronic acids.[1][2] The carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, yielding 1-BOC-7-methoxyindole as a byproduct and terminating your desired coupling reaction. This process is often accelerated by heat and the presence of a base.[3]
-
Cleavage of the N-Boc Protecting Group: While the tert-butoxycarbonyl (Boc) group is renowned for its stability against many bases, this is not absolute.[4] N-Boc groups on electron-rich aromatic systems like indoles can be susceptible to cleavage under certain basic conditions, particularly with stronger bases or elevated temperatures, which would yield 7-methoxyindole-2-boronic acid.[5]
Your experimental design must therefore balance the need for a base to facilitate the catalytic cycle of the Suzuki reaction with the need to suppress these two degradation pathways.
Q2: Could you elaborate on the mechanism of protodeboronation? Understanding the "how" would help me control it.
A2: Certainly. Base-catalyzed protodeboronation is a well-studied side reaction.[1][6] It is not a simple hydrolysis but a specific, base-catalyzed process. The currently accepted mechanism involves two main steps:
-
Boronate Formation: First, there is a rapid pre-equilibrium where the Lewis acidic boronic acid accepts a hydroxide ion (from your aqueous base) to form a more nucleophilic, tetravalent boronate species, [ArB(OH)₃]⁻.[1]
-
Protonolysis: This boronate intermediate then undergoes a rate-limiting reaction with a proton source, which in this case is typically a water molecule from the solvent. This step involves the cleavage of the C-B bond and formation of the C-H bond, releasing the deboronated arene.[1]
Highly electron-deficient arylboronic acids can follow a different mechanistic pathway, but for an electron-rich indole system, the pathway described above is the most relevant.[7][8]
Caption: Base-catalyzed protodeboronation mechanism.
Q3: I was taught that the N-Boc group is stable to base. Why would it be labile on an indole?
A3: That is a common and important point of confusion. The stability of the Boc group is highly dependent on the atom it is protecting.[9] While it is very stable on aliphatic amines, its stability on an indole nitrogen is compromised due to the aromatic nature of the heterocycle.
The mechanism for base-catalyzed N-Boc cleavage on indoles can proceed via nucleophilic attack of hydroxide on the carbonyl carbon.[5] The key difference is the leaving group. Deprotonation results in the formation of an indolide anion, which is significantly stabilized by resonance within the aromatic system. This stabilization of the leaving group makes the cleavage reaction more favorable than it would be for a non-aromatic amine. While weaker inorganic bases like carbonates are less likely to cause this issue at moderate temperatures, stronger bases like alkoxides (e.g., NaOMe) are known to cleave N-Boc from indoles quite efficiently.[10]
Part 2: Troubleshooting and Practical Guides
This section provides actionable advice for common experimental failures and protocols to optimize your reaction conditions.
Q4: My Suzuki coupling reaction with this compound gave a very low yield, and my main isolated byproduct is 1-BOC-7-methoxyindole. What happened?
A4: The identity of your byproduct is the critical clue. Isolating 1-BOC-7-methoxyindole is a definitive sign that protodeboronation was the major competing reaction.[2] Your boronic acid was consumed by this side reaction before it could efficiently participate in the Suzuki-Miyaura catalytic cycle.
While protodeboronation is the most likely culprit, a comprehensive troubleshooting approach is always best.
Caption: Troubleshooting workflow for failed Suzuki couplings.
Q5: How do I select the right base to maximize my yield and minimize degradation of the boronic acid?
A5: The choice of base is a critical parameter that requires careful consideration. You need a base that is strong enough to promote transmetalation but not so aggressive that it accelerates protodeboronation.[11][12] For sensitive substrates like yours, strong hydroxide bases (NaOH, KOH) are generally not recommended.
Here is a comparison of commonly used bases:
| Base | Formula | pKa (of conj. acid) | Common Solvents | Key Considerations & Recommendations |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Toluene, Dioxane, THF (often with H₂O) | Often the best choice. It's a non-hydroxide base that is highly effective for slow-release of unstable boronic acids from MIDA esters and works well for sensitive substrates.[3] Use finely powdered, anhydrous grade. |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Dioxane, DMF, Toluene | Excellent choice. Its high solubility in organic solvents can accelerate reactions. Often provides superior results with challenging substrates. Can be expensive. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Toluene, Dioxane, Ethanol (with H₂O) | A standard, cost-effective choice. It is a weaker base than K₃PO₄, which can be beneficial for stability but may require higher temperatures or longer reaction times. |
| Sodium Bicarbonate | NaHCO₃ | ~10.3 | Dioxane/H₂O, Ethanol/H₂O | A very mild base. Generally used when substrates are extremely base-sensitive (e.g., risk of ester hydrolysis). May result in slow or incomplete reactions. |
Recommendation: Start your optimization with K₃PO₄ . It provides a good balance of reactivity and mildness for this specific substrate.
Q6: I want to proactively test my batch of this compound for stability with my chosen base. Is there a simple protocol for this?
A6: Excellent thinking. A proactive quality control check is a hallmark of robust process development. Running a simple stability study before committing to a large-scale reaction is highly recommended. See "Protocol 2" below for a detailed method. The goal is to quantify the rate of protodeboronation under your proposed reaction conditions (base, solvent, temperature) but in the absence of the palladium catalyst and aryl halide. This allows you to isolate and study the stability of the boronic acid itself.
Part 3: Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound
This protocol is designed to minimize degradation by using a milder base and controlled conditions.
-
Reagent Preparation:
-
Ensure your chosen solvent (e.g., 1,4-Dioxane/H₂O 5:1) is rigorously degassed. Sparge with argon or nitrogen for at least 30 minutes.
-
Use a fresh, high-purity palladium catalyst (e.g., Pd(dppf)Cl₂ or a more advanced Buchwald pre-catalyst).
-
Finely grind your base (e.g., K₃PO₄) to ensure consistent reactivity.
-
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
-
Execution:
-
Under the inert atmosphere, add the palladium pre-catalyst (1-5 mol%) and ligand (if required).
-
Add the degassed solvent via syringe to a typical concentration of 0.1 M with respect to the limiting reagent.
-
Place the vessel in a preheated oil bath at a moderate temperature (e.g., 70-80 °C). Higher temperatures will accelerate both the desired reaction and the undesired protodeboronation.
-
Stir the reaction vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, checking for the formation of product and the protodeboronated byproduct.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: QC Test for Boronic Acid Stability
Use this protocol to assess the stability of your boronic acid under specific basic conditions.
-
Setup:
-
In a small vial, prepare a stock solution of your boronic acid in the chosen reaction solvent (e.g., 1,4-Dioxane).
-
Prepare a second vial containing the chosen base (e.g., K₃PO₄) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same solvent system (including water, if applicable).
-
-
Execution:
-
Place both vials in a heating block set to your intended reaction temperature (e.g., 80 °C).
-
Once equilibrated, combine the contents of the two vials to start the experiment (Time = 0).
-
Immediately take an aliquot (T₀), quench it with a slightly acidic buffer (e.g., pH 4 acetate buffer), and dilute for analysis.
-
-
Analysis:
-
Take further aliquots at set time points (e.g., T₃₀ min, T₆₀ min, T₁₂₀ min) and quench them similarly.
-
Analyze all samples by LC-MS or ¹H NMR.
-
Quantify the disappearance of the starting boronic acid relative to the internal standard over time. This will give you a clear indication of its stability under your proposed conditions. If you see >20% degradation within your expected reaction time, you should consider using milder conditions (lower temperature, different base) or a more stable boronate ester.[3]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Ligand Screening to Improve Indole Suzuki Coupling Efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming common challenges in the Suzuki-Miyaura cross-coupling of indoles, with a specific focus on leveraging ligand screening to enhance reaction efficiency. The indole moiety is a privileged scaffold in medicinal chemistry, and its effective functionalization via cross-coupling is paramount. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during indole Suzuki coupling reactions. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your experimental design.
Q1: My indole Suzuki coupling reaction is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields in indole Suzuki couplings are a frequent challenge and often stem from a few critical areas. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.
-
Reagent Integrity:
-
Boronic Acid/Ester Stability: Heteroaryl boronic acids, including indole-derived ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is particularly problematic with electron-deficient boronic acids. Always use fresh, high-purity boronic acids or their more stable derivatives like pinacol esters or MIDA boronates.[1]
-
Aryl Halide Reactivity: The reactivity of your indole halide is crucial. The general trend for oxidative addition is I > Br > OTf >> Cl.[1] If you are using an indole chloride, a highly active catalyst system with a specialized, electron-rich ligand is often necessary.
-
-
Catalyst and Ligand Activity:
-
Catalyst Precursor: Ensure your palladium source, such as Pd(OAc)₂ or a pre-catalyst, is fresh and has been stored under an inert atmosphere. Decomposition of the pre-catalyst will lead to lower concentrations of the active Pd(0) species.
-
Ligand Oxidation: Phosphine ligands are prone to oxidation, which renders them ineffective.[1] Always handle phosphine ligands under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting side reactions like the homocoupling of boronic acids.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause significant degradation of your starting materials or promote side reactions. For many indole couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are effective.[4]
-
Q2: I am observing significant amounts of side products, such as homocoupling of my boronic acid and dehalogenation of my indole starting material. How can I minimize these?
A2: The formation of side products is a clear indicator that your desired catalytic cycle is being intercepted by unproductive pathways. Here’s how to address these common issues:
-
Minimizing Boronic Acid Homocoupling:
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[3]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated.[3]
-
Use of Pd(0) Sources: Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active catalyst.
-
Bulky Ligands: Employing bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), can sterically hinder the formation of the intermediates required for homocoupling.[3]
-
-
-
Preventing Dehalogenation:
-
Cause: Dehalogenation, the replacement of the halogen on your indole with a hydrogen atom, can occur via a palladium-hydride intermediate. This can be formed by the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[2]
-
Solutions:
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[2]
-
Solvent and Base Selection: Switch to aprotic solvents like dioxane, THF, or toluene. Avoid strong alkoxide bases if possible and consider using phosphate or carbonate bases.[2]
-
-
Q3: My reaction with an N-H unprotected indole is giving poor results. Is the N-H group interfering with the reaction?
A3: Yes, the acidic proton of the indole N-H group can significantly interfere with the catalytic cycle, leading to lower yields.[5]
-
Mechanism of Inhibition: The deprotonated indole anion can coordinate to the palladium center, forming a stable complex that acts as a catalyst resting state and inhibits further catalytic activity.[5] The acidity of the N-H group plays a crucial role; more acidic heterocycles tend to be more inhibitory.[5]
-
Strategies for N-H Unprotected Indoles:
-
N-Protection: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). This is often the most reliable way to achieve high yields.
-
Specialized Catalyst Systems: For cases where N-protection is not desirable, specific catalyst systems have been developed that are more tolerant of the free N-H group. These often involve the use of highly active, bulky, and electron-rich ligands like SPhos or XPhos, which can promote the desired coupling even in the presence of the inhibitory N-H functionality.[5] Milder reaction conditions, such as lower temperatures, may also be beneficial.
-
Ligand Screening for Optimal Performance
The choice of ligand is arguably the most critical parameter in optimizing an indole Suzuki coupling. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.
The Role of Ligands in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle involves the transformation of a Pd(0) species to a Pd(II) species and back again. Electron-rich and sterically bulky phosphine ligands are generally preferred for challenging couplings, including those involving indoles.
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the indole halide to the Pd(0) catalyst.[6]
-
Bulky ligands promote the reductive elimination step, which is the final C-C bond-forming step and regenerates the active Pd(0) catalyst.[6] This is particularly important for sterically hindered substrates.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle and the influence of the ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Optimizing solvent systems for reactions involving 1-BOC-7-methoxyindole-2-boronic acid
Technical Support Center: 1-BOC-7-methoxyindole-2-boronic acid
Welcome to the technical support guide for optimizing reactions with this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your solvent systems for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving very low to no yield. What's the most common cause?
A1: The most frequent issue with this substrate is decomposition of the boronic acid via protodeboronation.[1][2] The C2-boronic acid on the electron-rich indole ring is particularly susceptible to cleavage by water or other protic sources, especially under the basic conditions required for the Suzuki-Miyaura reaction.[1][3] This side reaction consumes your starting material, leading to poor yields of the desired coupled product. Optimizing the solvent system to minimize water content or using aprotic conditions is a critical first step in troubleshooting.
Q2: What is the best starting point for a solvent system for this specific boronic acid?
A2: A widely successful starting point for Suzuki-Miyaura couplings is a biphasic system of an aprotic organic solvent and water, such as 1,4-dioxane/water or THF/water (typically in a 3:1 to 5:1 ratio).[4] These systems are effective because the organic solvent dissolves the boronic acid and the aryl halide, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is necessary to activate the boronic acid into the more reactive boronate species for transmetalation.[4][5] However, due to the substrate's sensitivity to protodeboronation, careful degassing and minimizing the proportion of water is advised.
Q3: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling of boronic acids to form a symmetrical biaryl is typically caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[6][7] This issue is exacerbated if you are using a Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species, as this reduction can sometimes proceed via homocoupling of the boronic acid.[6] To mitigate this, ensure your solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and that the reaction is run under a strictly inert atmosphere.
Q4: Is it possible to run this reaction under completely anhydrous conditions to avoid protodeboronation?
A4: Yes, and this is often a key strategy for sensitive substrates. Anhydrous conditions prevent the primary pathway for protodeboronation. To achieve this, you must use anhydrous solvents and a base that is soluble in the organic phase, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[7] Toluene or 1,4-dioxane are common solvent choices for these conditions. Note that even with anhydrous conditions, trace water can be present, so using freshly dried solvents is crucial.
Q5: My starting materials are not fully dissolving in the recommended dioxane/water system. What should I do?
A5: Poor solubility of reactants is a common reason for failed or slow reactions. If solubility is an issue, consider switching to a more polar aprotic solvent with a higher boiling point, such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).[4] These solvents can often dissolve all reaction components, creating a homogeneous system. However, be aware that these solvents can be more difficult to remove during workup and may influence the catalytic cycle in different ways.[8][9]
In-Depth Troubleshooting Guide
Problem 1: Persistent Low Yields Despite Basic Optimization
When standard solvent systems fail, a systematic approach is required. The primary suspect remains substrate instability.
Causality: The C-B bond in this compound is weakened by the electron-donating nature of the indole ring, making it prone to cleavage. The solvent's role extends beyond solubility; it influences the equilibrium between the boronic acid and its less stable, reactive forms.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield reactions.
Detailed Strategies:
-
In-Situ Protection via Boronic Esters: Converting the boronic acid to a more stable boronic ester is a highly effective strategy.[1][10]
-
Pinacol Esters: These are more stable towards protodeboronation and can often be used directly in coupling reactions.[1] The reaction conditions may require slight modification, as the ester must be hydrolyzed in situ to the active boronate.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can withstand harsh reaction conditions, including chromatography.[10] They are designed for slow release of the boronic acid under basic aqueous conditions, minimizing its concentration and thus the rate of decomposition.[11]
-
-
Formation of Diethanolamine Adducts: A simple and effective method to stabilize the boronic acid is to form an adduct with diethanolamine.[7][12] These adducts are often crystalline, air-stable solids that can be easily prepared and then used directly in the Suzuki coupling, where the protic solvent system helps release the active boronic acid.[12]
Problem 2: Reaction Stalls or is Sluggish
Causality: A stalled reaction can be due to poor catalyst activity or insufficient solubility of the base or other reagents. The solvent system is central to addressing both issues.
Solvent/Base Matrix for Optimization:
| Solvent System | Typical Base | Pros | Cons & Considerations for this Substrate |
| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | Well-established; good for many substrates.[4] | High risk of protodeboronation. Requires rigorous degassing. |
| Toluene / H₂O | K₂CO₃, Na₂CO₃ | Less polar than dioxane; can be run at higher temps. | Biphasic system may require phase-transfer catalyst if mixing is poor. |
| THF / H₂O | K₂CO₃, K₃PO₄ | Lower boiling point, easier to remove. | Can have lower solubility for complex substrates. Risk of protodeboronation.[11] |
| Anhydrous Toluene | K₃PO₄, CsF | Minimizes protodeboronation.[7] | Requires strictly anhydrous conditions. K₃PO₄ must be finely powdered. |
| DMF or DMAc | K₂CO₃, K₃PO₄ | Excellent solvating power for all components.[4] | High boiling point, difficult to remove. Can coordinate to Pd, altering reactivity.[8] |
| 2-MeTHF / H₂O | K₃PO₄ | Greener solvent alternative to THF/Dioxane. | Performance can be substrate-dependent. |
| iPrOH / H₂O | KHCO₃, K₂CO₃ | Protic co-solvent can sometimes improve stability and base solubility.[11][13] | Can participate in side reactions; increases protic environment. |
Expert Insight: For this compound, starting with an anhydrous Toluene/K₃PO₄ system is a robust troubleshooting step if aqueous systems fail. The non-polar nature of toluene combined with the absence of water directly counters the primary decomposition pathway.
Visualizing the Competing Reaction Pathways
The choice of solvent directly influences the balance between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway.
Caption: Competing pathways for this compound.
Optimized Experimental Protocols
These protocols serve as validated starting points. Optimization for your specific aryl/vinyl halide coupling partner is likely necessary.
Protocol 1: Robust Anhydrous Conditions
This protocol is designed to minimize protodeboronation and is recommended for sensitive or low-yielding reactions.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered, oven-dried potassium phosphate (K₃PO₄) (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%)).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stabilization with Diethanolamine Adduct
This protocol is useful when handling and weighing the boronic acid is problematic due to instability.
Part A: Adduct Formation [7]
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the adduct will form. Stir the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part B: Suzuki-Miyaura Coupling
-
Reagent Addition: To a reaction vial, add the aryl halide (1.0 equiv), the prepared diethanolamine adduct (1.3 equiv), and potassium carbonate (K₂CO₃) (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction & Workup: Follow steps 5-8 from Protocol 1, adjusting the reaction temperature as needed (typically 80-100 °C).
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Alternative reagents to 1-BOC-7-methoxyindole-2-boronic acid for 2-arylation of indoles
Comparison Guide: Advancing Indole Synthesis Beyond Boronic Acids
Topic: Alternative Reagents to 1-BOC-7-methoxyindole-2-boronic acid for 2-Arylation of Indoles
As a Senior Application Scientist, my experience in complex molecule synthesis has repeatedly highlighted the pivotal role of the 2-arylindole scaffold in medicinal chemistry and materials science. While the Suzuki-Miyaura cross-coupling using N-protected indole-2-boronic acids, such as this compound[1][2][3], has been a cornerstone methodology, the field is rapidly evolving. The reliance on pre-functionalized, and often unstable, boronic acids presents significant drawbacks in terms of step-economy and substrate availability.
This guide provides an in-depth comparison of modern alternatives that bypass the need for indole-2-boronic acids, focusing primarily on direct C-H arylation strategies. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers aiming to streamline the synthesis of these valuable compounds.
The Challenge with the Benchmark: Indole-2-Boronic Acids
The classical approach involves a Suzuki-Miyaura coupling between an aryl halide and an indole-2-boronic acid. The N-BOC protecting group is crucial; it enhances the stability of the boronic acid, which is otherwise prone to protodeboronation, and helps direct metallation to the C2 position during its synthesis. However, this strategy is inherently inefficient:
-
Multi-step Synthesis: The indole-2-boronic acid is not commercially available in vast varieties and must be synthesized, often through a multi-step process involving protection, directed lithiation/borylation, and purification.
-
Stability Issues: Despite protection, many indole-2-boronic acids and their derivatives can be unstable, leading to homocoupling or decomposition under coupling conditions.[4]
-
Limited Scope: The synthesis of sterically hindered or electronically diverse indole-2-boronic acids can be challenging.
These limitations have catalyzed the development of more elegant and efficient methods, primarily centered on the direct functionalization of the indole C-H bond.
Workflow Comparison: Pre-functionalization vs. Direct C-H Arylation
The fundamental shift in strategy is from a two-part synthesis requiring pre-functionalization to a direct, convergent approach.
Caption: Comparison of synthetic workflows for 2-arylindoles.
Alternative Strategies: A Comparative Overview
The most powerful alternatives to indole-2-boronic acids are direct C-H activation/arylation methods. These reactions form the C-C bond by activating the C2-H bond of the indole, eliminating the need to install a boron moiety.
| Method / Reagent Class | Arylating Agent | Typical Catalyst | Key Advantages | Key Limitations |
| Suzuki-Miyaura (Benchmark) | Aryl Halides/Triflates | Pd(0) complexes | Well-established, predictable reactivity. | Requires multi-step synthesis of unstable boronic acid. |
| Potassium Indolyltrifluoroborates | Aryl Halides/Triflates | Pd(0) complexes | Enhanced stability over boronic acids, crystalline solids.[4] | Still requires pre-functionalization; can be less reactive.[5] |
| Indolylsilanols | Aryl Halides/Triflates | Pd(0) complexes | Stable, readily prepared via Larock heteroannulation.[6] | Requires specific activation (e.g., with fluoride). |
| Direct Pd-Catalyzed C-H Arylation | Aryl Halides, Diaryliodonium Salts, Arylboronic Acids | Pd(II) salts (e.g., Pd(OAc)₂, Pd(TFA)₂) | High atom/step economy, broad substrate scope.[7][8] | Can require high temperatures, specific ligands, or oxidants. |
| Direct Cu-Catalyzed C-H Arylation | Diaryliodonium Salts, Arylboronic Acids | Cu(II) salts (e.g., Cu(OAc)₂, Cu(OTf)₂) | Lower cost catalyst, mild conditions, tunable regioselectivity.[9][10] | Scope can be narrower than Palladium systems. |
| Metallaphotoredox Catalysis | Aryldibenzothiophenium Salts, Aryl Halides | Pd(II) + Photocatalyst (e.g., Ir(ppy)₃) | Extremely mild (RT, visible light), high functional group tolerance.[11][12] | Requires specialized photocatalysts and arylating agents. |
Deep Dive: Palladium-Catalyzed Direct C-H Arylation
This is arguably the most versatile and widely adopted alternative. The reaction typically proceeds via a Pd(II)/Pd(IV) or a Pd(II)-mediated concerted metalation-deprotonation (CMD) mechanism, rather than the Pd(0)/Pd(II) cycle of a traditional Suzuki.[8][13]
Causality Behind Experimental Choices:
-
Catalyst: Pd(II) salts like Pd(OAc)₂ or Pd(TFA)₂ are used because they are electrophilic and can coordinate to the electron-rich indole ring to facilitate C-H activation.[14]
-
Base: A weak, non-nucleophilic base like cesium acetate or potassium carbonate is often optimal. Its role is to facilitate the deprotonation of the C-H bond during the CMD step without degrading the catalyst or substrates.[7]
-
Arylating Agent: While aryl halides are common, hypervalent iodine reagents like diaryliodonium salts ([Ar-I-Ar]BF₄) are highly effective. They act as both the aryl source and an oxidant, enabling milder reaction conditions and often avoiding the need for an external oxidant.[8]
-
N-Substitution: The electronic nature of the indole nitrogen substituent is critical. Electron-donating groups (e.g., N-alkyl) enhance the nucleophilicity of the indole ring, facilitating the electrophilic palladation step and favoring C2-arylation.[7] N-acetyl groups, being electron-withdrawing, can sometimes favor C3 arylation under different catalytic systems.[9]
Mechanistic Rationale: Suzuki vs. Direct C-H Arylation
The mechanistic pathways are fundamentally different, which explains the different reagents and conditions required.
Caption: Contrasting catalytic cycles for 2-arylation of indoles.
Comparative Experimental Data
The following table summarizes typical results for the C2-phenylation of 1-methylindole, demonstrating the performance of direct arylation methods.
| Entry | Arylating Agent | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ph-I | Pd(OAc)₂ (2) / P(o-tol)₃ (8) | Cs₂CO₃ | DMA | 140 | 85 | [7] |
| 2 | [Ph-I-Ph]BF₄ | Pd(OAc)₂ (5) | Acetic Acid | Acetic Acid | RT | 80 | [8] |
| 3 | PhB(OH)₂ | Pd(TFA)₂ (10) | Air (oxidant) | Dioxane/H₂O | RT | 75 | [14] |
| 4 | Ph-DBT⁺PF₆⁻ | Pd(OAc)₂ (10) / Ir(ppy)₃ (1) | K₂CO₃ | DMA | RT (Blue LED) | 88 | [11] |
DMA = Dimethylacetamide; DBT⁺ = Dibenzothiophenium
This data clearly shows that direct C-H arylation methods can achieve high yields under significantly milder conditions (even room temperature) compared to traditional methods, often with more readily available arylating agents than a custom-synthesized boronic acid.[8][11][14]
Experimental Protocol: Pd-Catalyzed Direct C2-Arylation with a Diaryliodonium Salt
This protocol is adapted from Sanford and co-workers and represents a robust, mild, and efficient alternative to a Suzuki-Miyaura coupling.[8]
Objective: To synthesize 2-phenyl-1-methylindole from 1-methylindole and diphenyliodonium tetrafluoroborate.
Materials:
-
1-Methylindole (1.0 mmol, 131 mg)
-
Diphenyliodonium tetrafluoroborate ([Ph-I-Ph]BF₄) (1.1 mmol, 404 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Acetic Acid (AcOH), anhydrous (5 mL)
-
Reaction vial (10 mL) with magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 10 mL oven-dried vial containing a magnetic stir bar, add 1-methylindole (131 mg, 1.0 mmol), diphenyliodonium tetrafluoroborate (404 mg, 1.1 mmol), and palladium(II) acetate (11.2 mg, 0.05 mmol).
-
Causality Note: The reaction is often tolerant of air and moisture, simplifying the setup.[8] Acetic acid serves as both the solvent and a co-catalyst, facilitating the C-H activation step.
-
-
Reaction Execution: Add anhydrous acetic acid (5 mL) to the vial. Seal the vial and stir the mixture at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1-methylindole.
-
Self-Validation: The expected product should be a white solid with a melting point of ~98-100 °C. Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure and purity, validating the success of the protocol.
-
Conclusion and Recommendations
For researchers and drug development professionals, moving beyond the traditional reliance on this compound opens up a more efficient, versatile, and scalable paradigm for the synthesis of 2-arylindoles.
-
For Rapid Scaffolding and SAR Studies: Direct Pd-catalyzed C-H arylation using aryl halides or diaryliodonium salts offers the quickest route to a diverse array of analogs from a common indole starting material.[7][8]
-
For Late-Stage Functionalization: The exceptionally mild conditions of metallaphotoredox catalysis are ideal for modifying complex, fragile molecules without requiring extensive protecting group manipulation.[11][12]
-
For Cost-Effective, Large-Scale Synthesis: Copper-catalyzed methods, while sometimes more limited in scope, provide a significant cost advantage over palladium-based systems and are a strong consideration for process chemistry.[9][10]
The adoption of these modern C-H activation strategies represents a significant advancement, enabling chemists to build molecular complexity with greater precision and efficiency.
References
- 1. scbt.com [scbt.com]
- 2. 1-BOC-7-(methoxycarbonyl)indole-2-boronic acid [cymitquimica.com]
- 3. 1-Boc-5-methoxyindole-2-boronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to Palladium Precatalysts for Indole Boronic Acid Suzuki-Miyaura Couplings
Welcome to an in-depth analysis of palladium precatalyst performance in the Suzuki-Miyaura cross-coupling of indole boronic acids. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation involving this important heterocyclic motif. The indole scaffold is a privileged structure in medicinal chemistry, and its elaboration via cross-coupling reactions is a cornerstone of modern synthetic strategy. However, the unique electronic properties and potential for catalyst inhibition by indole substrates, coupled with the inherent instability of many heteroaromatic boronic acids, present significant challenges.
This document moves beyond a simple cataloging of catalysts. It is designed to provide a deep, mechanistic understanding of why certain precatalysts excel, offering a comparative analysis grounded in experimental data to empower you to make informed decisions for your specific synthetic challenges. We will dissect the critical interplay between precatalyst architecture, ligand choice, and reaction kinetics that governs success in these demanding transformations.
The Challenge of Indole Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1][2] However, the application of this methodology to heteroaromatic systems, particularly those involving indole boronic acids, is not without its hurdles.
Two primary challenges dominate these reactions:
-
Protodeboronation: Heteroaryl boronic acids, including those of indole, are often susceptible to protodeboronation under the basic conditions required for the Suzuki-Miyaura coupling.[1][3][4] This competitive non-productive pathway cleaves the C-B bond, diminishing the available nucleophilic partner and leading to reduced product yields. The rate of protodeboronation is often significant, creating a kinetic competition with the desired transmetalation step in the catalytic cycle.
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the indole ring can coordinate to the palladium center, leading to catalyst deactivation.[1] This can sequester the active catalyst, slowing down or halting the catalytic cycle altogether.
The key to a successful indole Suzuki-Miyaura coupling, therefore, lies in a catalytic system that can navigate this kinetic landscape effectively. The ideal precatalyst should rapidly generate a highly active monoligated Pd(0) species that favors the productive catalytic cycle over the deactivating pathways.[5]
The Evolution of Palladium Precatalysts: A Comparative Overview
The development of palladium precatalysts has been a game-changer for cross-coupling chemistry. By providing air- and moisture-stable crystalline solids, they offer significant advantages over the in-situ generation of active catalysts from Pd(0) or Pd(II) sources with separate ligands.[6][7] These advantages include:
-
Stoichiometric Control: Precise ligand-to-palladium ratios are ensured, avoiding the detrimental effects of excess ligand.
-
Reproducibility: Consistent generation of the active species leads to more reliable reaction outcomes.
-
Rapid Activation: Modern precatalysts are designed for fast and quantitative formation of the active Pd(0) catalyst.[8][9]
Let's examine the performance of key classes of palladium precatalysts in the context of indole boronic acid couplings.
Buchwald Precatalysts: The Gold Standard
The Buchwald group has developed several generations of highly effective aminobiphenyl-based palladacycle precatalysts.[8][9] These have become a benchmark in the field due to their stability, broad applicability, and the systematic evolution of their design to overcome specific synthetic challenges.
| Precatalyst Generation | Structure | Key Features & Performance Insights |
| G2 Precatalysts | (2-Aminobiphenyl)palladium(II) complexes | - Readily activated at room temperature with weak bases.[8] - Highly effective for a range of Suzuki-Miyaura couplings.[9] - Can exhibit lower stability in solution compared to later generations.[8] |
| G3 Precatalysts | Palladacycles with a carbazole leaving group | - Enhanced solution stability.[8] - Rapid generation of the active Pd(0) species is crucial for coupling unstable boronic acids.[3][4][8] - The carbazole byproduct can sometimes interfere with catalysis or purification.[8] |
| G4 Precatalysts | N-methylated carbazole leaving group | - Similar high activity to G3 precatalysts.[8] - Generates a less intrusive N-methylcarbazole byproduct, simplifying workup and purification.[8] - Often exhibits higher solubility in common organic solvents.[8] |
For indole boronic acid couplings, the rapid activation of G3 and G4 Buchwald precatalysts is particularly advantageous. By quickly generating the active Pd(0) species, the catalytic cycle can outpace the rate of protodeboronation of the sensitive indole boronic acid.[3][8]
Allyl-Based Precatalysts
Palladium(II) precatalysts featuring an allyl-type ligand, such as those developed by Nolan and others, represent another important class of stable and efficient catalyst precursors.[7][10] Their activation mechanism differs from the Buchwald palladacycles and can be influenced by the solvent, base, and even the boronic acid itself.[10][11]
| Precatalyst Type | Structure | Activation & Performance Insights |
| (η³-allyl)Pd(L)Cl | Allyl palladium chloride complexes with a supporting ligand (L) | - Activation can proceed via solvent-assisted, nucleophilic attack, or transmetalation pathways.[10][11] - Performance can be highly dependent on the specific substrates and reaction conditions.[10] - Can offer a viable alternative to Buchwald systems, with performance sometimes exceeding them for specific heteroaryl couplings.[11] |
While direct comparative data for a wide range of indole boronic acids is less prevalent in the literature for allyl-based systems, their utility in heteroaryl couplings suggests they are a valuable option to screen, particularly when Buchwald systems yield suboptimal results.[11]
The Critical Role of Ligands
The choice of phosphine ligand is arguably as important as the precatalyst scaffold itself. Bulky, electron-rich biaryl monophosphine ligands, such as those pioneered by Buchwald, are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[12][13]
| Ligand | Key Features | Recommended for Indole Couplings? |
| XPhos | Bulky and electron-rich, promotes rapid oxidative addition and reductive elimination. | Yes. A go-to ligand for challenging couplings, including those with heteroaryl chlorides and unstable boronic acids.[3][5] |
| SPhos | Similar to XPhos but with a different substitution pattern, offering complementary reactivity. | Yes. Often effective where XPhos may not be optimal. Worth screening in parallel.[3] |
| RuPhos | Features a cyclohexyl group on the phosphine, providing a different steric profile. | Yes. Particularly effective for couplings of heteroaryltrifluoroborates and can be beneficial for challenging heterobiaryl couplings.[2] |
For indole boronic acid reactions, the combination of a G3 or G4 precatalyst with a bulky biarylphosphine ligand like XPhos or SPhos is a robust starting point.[5][8] This combination is designed to facilitate the rapid generation of a highly active monoligated Pd(0) species, which is critical for achieving high yields with these challenging substrates.[5]
Mechanistic Considerations: The Path to an Active Catalyst
Understanding the activation of the precatalyst is key to rationalizing its performance.[14][15] The goal is the efficient formation of a monoligated Pd(0) species, L-Pd(0), which is widely considered the active catalyst that enters the Suzuki-Miyaura cycle.
Activation of Buchwald Precatalysts
The activation of a G3 Buchwald precatalyst involves a base-mediated deprotonation of the aminobiphenyl backbone, followed by reductive elimination of carbazole to generate the L-Pd(0) species.[8]
Caption: Activation pathway of a G3 Buchwald precatalyst.
The Suzuki-Miyaura Catalytic Cycle
Once the active L-Pd(0) catalyst is formed, it enters the catalytic cycle. The rapid and efficient progression through these steps is essential to outcompete the protodeboronation of the indole boronic acid.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 9. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. benchchem.com [benchchem.com]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Synthesis of 2,7-Disubstituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials[1][2]. The selective functionalization of the indole core, particularly at the C2 and C7 positions, allows for the creation of structurally diverse molecules with tailored biological activities. However, direct C-H functionalization at the C7 position is challenging due to the intrinsic electronic properties of the indole ring, which favor reactivity at the C2 and C3 positions[2][3][4]. Consequently, cross-coupling reactions on pre-functionalized indole substrates, such as dihaloindoles, have become indispensable tools.
This guide provides a comprehensive comparison of two preeminent palladium-catalyzed cross-coupling methods—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of 2,7-disubstituted indoles. We will delve into the mechanistic underpinnings of each reaction, present a head-to-head comparison of their performance backed by experimental insights, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most versatile and widely used methods for constructing C-C bonds[5][6]. The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate[6][7]. Its popularity stems from the high stability, low toxicity, and commercial availability of organoboron reagents, as well as the environmentally benign nature of the inorganic byproducts[8].
Mechanism and Key Parameters
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the indole substrate, forming a Pd(II) complex. This is often the rate-determining step of the cycle[5][9].
-
Transmetalation : A base activates the organoboron reagent, forming a boronate species that facilitates the transfer of the organic group from boron to the palladium center[5][6][10]. This step regenerates the base and produces the key diorganopalladium(II) intermediate.
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle[7][11].
The choice of catalyst, ligand, base, and solvent is critical for success. For challenging substrates like dihaloindoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the oxidative addition and reductive elimination steps[12]. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role not only in activating the boronic acid but also in preventing protodeboronation, a common side reaction.
The Stille Coupling: Robustness and Functional Group Tolerance
Developed by John Stille, this reaction couples an organotin reagent (stannane) with an organic halide or pseudohalide[11][13]. The primary advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups, as organostannanes are generally stable and inert to moisture and air[8][11][14]. This makes it a powerful tool for late-stage functionalization in complex molecule synthesis[15].
Mechanism and Key Parameters
The Stille coupling mechanism is analogous to the Suzuki coupling, also involving oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : A Pd(0) catalyst undergoes oxidative addition with the haloindole.
-
Transmetalation : The organostannane transfers its organic group to the Pd(II) center. This step is typically the rate-determining step and, unlike the Suzuki coupling, does not require a base[14]. The mechanism can be associative, involving a five-coordinate intermediate[13]. The rate of transmetalation is influenced by the organic groups on the tin atom, with migratory aptitude generally following the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl. This selectivity allows for the use of "dummy" ligands, like tributyl groups, which do not readily transfer[11].
-
Reductive Elimination : The diorganopalladium(II) intermediate collapses to form the C-C bond and regenerate the Pd(0) catalyst[13].
References
- 1. mdpi.com [mdpi.com]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming Product Formation and Purity
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and the rigorous assessment of its purity are cornerstones of scientific integrity and regulatory compliance. Spectroscopic techniques serve as our primary windows into the molecular world, offering a suite of tools to verify structure and quantify purity. This guide provides a comparative overview of the principal spectroscopic methods, grounded in the practical analysis of a ubiquitous model compound: acetylsalicylic acid (aspirin). We will explore the causality behind experimental choices, provide actionable protocols, and present comparative data to empower researchers in their analytical endeavors.
The Analytical Imperative: Choosing the Right Tool for the Job
The selection of an appropriate spectroscopic technique is a critical decision driven by the specific analytical question at hand.[1] A researcher must consider factors such as the nature of the sample, the information required (structural elucidation vs. purity), sensitivity needs, and available instrumentation.[2][3] The four primary spectroscopic pillars we will compare are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
A logical workflow for the characterization of a newly synthesized compound often follows a hierarchical approach. Preliminary, rapid screening with techniques like IR or UV-Vis can confirm the presence of key functional groups or chromophores. Subsequently, high-resolution techniques like NMR and MS are employed for definitive structural elucidation and purity assessment.
Caption: General workflow for product confirmation and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5]
Causality of Choice:
-
Unrivaled Structural Detail: NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.[6]
-
Quantitative Purity Assessment (qNMR): With the use of an internal standard of known purity and concentration, ¹H NMR can be used for highly accurate quantitative analysis, a technique known as qNMR.[7][8]
Experimental Protocol: ¹H NMR of Aspirin
This protocol outlines the steps for acquiring a ¹H NMR spectrum of a synthesized aspirin sample.
Self-Validating System: The inclusion of a known internal standard (like TMS) provides a reference point (0 ppm) for the chemical shift axis, ensuring the accuracy of the spectral calibration. The distinct and predictable splitting patterns and integration values for a known molecule like aspirin serve as an internal validation of the obtained structure.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry aspirin sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9] The deuterated solvent is essential to avoid a large, interfering solvent signal in the proton spectrum.
-
Ensure the sample has completely dissolved. If not, sonication may be required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard parameters. For a small molecule like aspirin, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the internal standard (TMS) peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Data Interpretation: ¹H NMR Spectrum of Aspirin
The ¹H NMR spectrum of aspirin in CDCl₃ provides several key signals that confirm its structure.[10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~11.77 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) | The significant downfield shift is characteristic of a highly deshielded acidic proton.[10] Broadness indicates potential hydrogen bonding or chemical exchange. |
| ~8.12 | Doublet | 1H | Aromatic proton (ortho to -COOH) | Deshielded due to the electron-withdrawing nature of the adjacent carboxylic acid group. |
| ~7.66 | Triplet | 1H | Aromatic proton (para to -COOH) | Experiences deshielding from the ring currents. |
| ~7.28 | Triplet | 1H | Aromatic proton (para to -OCOCH₃) | Less deshielded than the protons closer to the carboxylic acid. |
| ~7.16 | Doublet | 1H | Aromatic proton (ortho to -OCOCH₃) | Least deshielded aromatic proton. |
| ~2.36 | Singlet | 3H | Methyl protons (-OCOCH₃) | Appears as a sharp singlet, indicating no adjacent protons to couple with.[10] |
Table 1: Interpretation of the ¹H NMR Spectrum of Aspirin.
Purity Assessment: The presence of a sharp singlet around 2.1 ppm would indicate the presence of acetic acid, a common impurity from the synthesis. Salicylic acid, the starting material, would show a distinct set of aromatic signals and a phenolic -OH peak. The relative integration of these impurity peaks compared to the aspirin peaks can be used to estimate purity.[11]
Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[12]
Causality of Choice:
-
High Sensitivity: MS can detect minute quantities of material, often in the picomole to femtomole range.
-
Molecular Weight Determination: It provides a precise molecular weight, which is a critical piece of data for confirming the identity of a compound.[13]
-
Coupling with Chromatography (LC-MS, GC-MS): When coupled with a separation technique like liquid or gas chromatography, MS becomes a formidable tool for separating and identifying components in a mixture, making it ideal for impurity profiling.[14][15]
Caption: A simplified workflow for mass spectrometry analysis.
Experimental Protocol: Direct Infusion MS of Aspirin
This protocol describes a general procedure for obtaining a mass spectrum of aspirin using electrospray ionization (ESI).
Self-Validating System: The instrument is calibrated using a known standard, ensuring the mass accuracy of the measurement. The observation of the correct molecular ion peak and predictable fragment ions for aspirin validates the analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the aspirin sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[16]
-
Ensure the sample is fully dissolved and free of particulate matter by filtering if necessary. High salt concentrations should be avoided as they can suppress the ESI signal.[16]
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the appropriate ion mode. For aspirin, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.[17]
-
Data Interpretation: Mass Spectrum of Aspirin
The molecular weight of aspirin (C₉H₈O₄) is 180.16 g/mol . In negative ion mode ESI-MS, the most prominent peak is often the deprotonated molecule at m/z 179.
In positive ion mode, especially with techniques like electron impact (EI) ionization, fragmentation occurs, providing a structural fingerprint.
| m/z Value | Proposed Fragment | Interpretation |
| 180 | [C₉H₈O₄]⁺ | Molecular ion (M⁺) |
| 138 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the acetyl group. |
| 120 | [M - C₂H₂O - H₂O]⁺ | Subsequent loss of water from the carboxylic acid group. |
| 92 | [M - C₂H₂O - H₂O - CO]⁺ | Loss of carbon monoxide from the carboxylic acid functionality.[3] |
Table 2: Common Fragments Observed in the EI Mass Spectrum of Aspirin.[18]
Purity Assessment: MS is exceptionally useful for detecting impurities, even at trace levels. Impurities will appear as additional peaks in the mass spectrum. When coupled with LC (LC-MS), each peak in the chromatogram will have an associated mass spectrum, allowing for the identification of impurities that co-elute or are present at low concentrations.[15]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[19] Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.[20]
Causality of Choice:
-
Rapid and Simple: IR spectroscopy is a quick and straightforward method for identifying the presence or absence of key functional groups.[21]
-
Versatile Sampling: Modern FTIR spectrometers with Attenuated Total Reflectance (ATR) accessories allow for the analysis of solids and liquids with minimal to no sample preparation.
Experimental Protocol: FTIR-ATR of Aspirin
This protocol describes the acquisition of an IR spectrum of a solid aspirin sample using an FTIR spectrometer with an ATR accessory.
Self-Validating System: A background spectrum is collected before the sample analysis to subtract the contribution of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample. The presence of characteristic, sharp peaks at known frequencies for aspirin's functional groups serves as validation.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.
-
Collect a background spectrum. This will be subtracted from the sample spectrum.[9]
-
-
Sample Analysis:
-
Place a small amount of the solid aspirin powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.
-
Data Interpretation: IR Spectrum of Aspirin
The IR spectrum of aspirin displays several characteristic absorption bands that confirm its structure.[22]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~2500-3300 (broad) | O-H stretch | Carboxylic acid | The very broad nature of this peak is due to hydrogen bonding.[16] |
| ~1750 | C=O stretch | Ester | This sharp, strong absorption is characteristic of the ester carbonyl group.[21] |
| ~1690 | C=O stretch | Carboxylic acid | The carbonyl of the carboxylic acid appears at a slightly lower wavenumber than the ester carbonyl.[21] |
| ~1605 | C=C stretch | Aromatic ring | Corresponds to the stretching vibrations within the benzene ring.[23] |
| ~1200 | C-O stretch | Ester and Carboxylic acid | Strong absorptions associated with the C-O single bonds. |
Table 3: Key IR Absorption Bands for Aspirin.
Purity Assessment: The presence of a broad absorption band around 3200-3600 cm⁻¹ (not overlapping with the carboxylic acid O-H) could indicate the presence of the phenolic -OH group of salicylic acid, the starting material. This makes IR a useful tool for quickly checking for the presence of unreacted starting material.[16]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple Tool for Quantitative Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule.[24] This absorption corresponds to the excitation of electrons to higher energy levels. While it provides limited structural information, it is an excellent technique for quantitative analysis of compounds containing chromophores (light-absorbing groups).[25]
Causality of Choice:
-
Quantitative Accuracy: UV-Vis spectroscopy is a simple, cost-effective, and accurate method for determining the concentration of an analyte in solution, governed by the Beer-Lambert Law.[26][27]
-
Purity Ratios: For certain classes of molecules like nucleic acids, the ratio of absorbances at different wavelengths can provide an estimate of purity.[28]
Experimental Protocol: Quantitative UV-Vis Analysis of Aspirin
This protocol describes how to determine the concentration of aspirin in a sample. Aspirin itself has a λₘₐₓ around 275 nm in ethanol.[29] A common assay involves hydrolyzing aspirin to salicylic acid and then forming a colored complex with iron(III) chloride, which is measured in the visible region (~530 nm).[27]
Self-Validating System: The creation of a calibration curve with known standards is a fundamental part of the validation. The linearity of this curve (typically an R² value > 0.99) validates the method's accuracy within that concentration range.
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately prepare a stock solution of pure aspirin of a known concentration.
-
Perform a serial dilution to create a series of standard solutions of decreasing concentrations.
-
For the colorimetric assay, treat each standard with NaOH to hydrolyze the aspirin, followed by the addition of an acidic iron(III) chloride solution to develop the color.[27]
-
Measure the absorbance of each standard solution at the λₘₐₓ (e.g., 530 nm).
-
Plot a graph of absorbance versus concentration. This is the calibration curve.
-
-
Sample Analysis:
-
Accurately weigh the synthesized aspirin sample and prepare a solution in the same manner as the standards.
-
Measure the absorbance of the sample solution.
-
-
Concentration and Purity Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of aspirin in the sample solution.
-
From this, calculate the purity of the original solid sample as a percentage.
-
Data Interpretation: UV-Vis Analysis of Aspirin
The primary output is a quantitative value of concentration or purity. For example, by comparing the absorbance of a synthesized sample to the calibration curve, one can determine the percentage of acetylsalicylic acid in the product. This is particularly useful for quality control in pharmaceutical manufacturing.[30] The presence of salicylic acid as an impurity can also be quantified, as it forms the same colored complex.
Comparative Summary of Spectroscopic Methods
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups | Concentration of analyte, presence of chromophores |
| Sensitivity | Low to moderate (mg) | Very high (ng to fg) | Moderate (µg to mg) | High (µg to ng) |
| Purity Analysis | Excellent (especially qNMR) | Excellent (especially with LC/GC) | Good for specific impurities | Excellent for quantitative analysis |
| Sample State | Solution | Solid, liquid, gas | Solid, liquid, gas | Solution |
| Cost & Complexity | High | High | Low to moderate | Low |
| Key Advantage | Unambiguous structure elucidation | Precise molecular weight and high sensitivity | Rapid functional group identification | Simple and accurate quantification |
| Key Limitation | Lower sensitivity, requires soluble samples | Destructive, limited stereochemical info | Limited structural information | Requires a chromophore, limited structural info |
Table 4: Comparative Overview of Key Spectroscopic Techniques.
Conclusion: An Integrated Approach to Certainty
No single spectroscopic method provides all the necessary information for complete product confirmation and purity assessment. Instead, an integrated, multi-technique approach is the most robust strategy. The synergistic use of NMR for detailed structural mapping, mass spectrometry for definitive molecular weight determination, IR for rapid functional group verification, and UV-Vis for accurate quantification provides a comprehensive and self-validating data package. By understanding the fundamental principles, strengths, and limitations of each technique, and by applying rigorous, well-documented protocols, researchers and drug development professionals can ensure the identity, quality, and safety of their chemical products with the highest degree of scientific confidence.
References
- 1. Scopus Indexed on Present Year [xisdxjxsu.asia]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. proprep.com [proprep.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scispace.com [scispace.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. NMR Spectrum of Aspirin | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pubs.sciepub.com [pubs.sciepub.com]
- 11. [PDF] DEVELOPMENT , VALIDATION AND KINETIC APPLICATION OF SPECTROMETRIC METHODS FOR THE ANALYSIS OF ASPIRIN , SALICYLIC ACID , AND CAFFEINE AS SINGLE-COMPONENT AND IN MIXTURES | Semantic Scholar [semanticscholar.org]
- 12. vernier.com [vernier.com]
- 13. youtube.com [youtube.com]
- 14. journals.du.ac.in [journals.du.ac.in]
- 15. m.youtube.com [m.youtube.com]
- 16. DART™ Analysis of Aspirin: Correcting a Misapprehension [jeolusa.com]
- 17. images-sra.group.shef.ac.uk [images-sra.group.shef.ac.uk]
- 18. odinity.com [odinity.com]
- 19. chemistry.utah.edu [chemistry.utah.edu]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. understandingstandards.org.uk [understandingstandards.org.uk]
- 22. researchgate.net [researchgate.net]
- 23. Solved here is the spectral data of Aspirin. using IR, 1-H | Chegg.com [chegg.com]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative aspirin content analysis in tablets via UV-Vis spectroscopy. [wisdomlib.org]
- 26. purdue.edu [purdue.edu]
- 27. ijpsonline.com [ijpsonline.com]
- 28. Spectral Analysis of Aspirin Offers More Versatility in Laboratory Testing - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 29. Comparison of three new spectrophotometric methods for simultaneous determination of aspirin and salicylic acid in tablets without separation of pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comparison of assay methods by second-derivative spectroscopy, colorimetry and fluorescence spectroscopy of salicylic acid in aspirin preparations with a high-performance liquid chromatographic method [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Development for Monitoring 1-BOC-7-methoxyindole-2-boronic Acid Reactions
Abstract
The increasing prevalence of boronic acids as key intermediates in modern organic synthesis, particularly in Suzuki-Miyaura coupling reactions, necessitates robust and reliable analytical methods for reaction monitoring.[1] 1-BOC-7-methoxyindole-2-boronic acid is an exemplar building block whose purity and reaction conversion directly impact the efficiency of drug development pipelines. However, the unique chemical nature of boronic acids presents significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a comprehensive, experience-driven comparison of HPLC methodologies for the analysis of this compound, culminating in a detailed, validated protocol for immediate application in a research or quality control setting. We will explore the causality behind experimental choices, from column chemistry to mobile phase optimization, ensuring a scientifically sound and transferable method.
The Analytical Challenge: Understanding Boronic Acid Behavior in HPLC
Before diving into method development, it is crucial to understand the inherent challenges posed by boronic acids in an HPLC environment. Their behavior is governed by a key equilibrium and interactions with the stationary phase.
1.1. The Boroxine Conundrum
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, through the loss of water.[2] This dehydration is often reversible and can occur in solution or even in the solid state, complicating accurate quantification.[3] An HPLC method must either prevent this conversion or ensure that the equilibrium is shifted reproducibly to one form, typically the monomeric acid. Aqueous mobile phases used in RP-HPLC can help favor the boronic acid form, but on-column conversion is still a risk.[4]
Caption: Reversible dehydration of boronic acid to its boroxine trimer.
1.2. Silanol Interactions and Peak Tailing
The Lewis acidic nature of the boron atom can lead to strong, undesirable interactions with free silanol groups on the surface of traditional silica-based HPLC columns.[5] This interaction causes significant peak tailing, which compromises resolution and reproducibility. Therefore, selecting a stationary phase with minimal silanol activity is paramount.
Strategic Method Development: A Comparative Approach
A systematic screening protocol is the most efficient path to a robust method.[6] We will compare key parameters to demonstrate how to logically arrive at an optimized solution.
2.1. Column Selection: Mitigating Undesirable Interactions
The choice of stationary phase is the most critical decision in the method development process.[7] Given that this compound is a relatively polar aromatic compound, several column chemistries could be considered. A standard C18 is a common starting point, but alternative phases often provide superior performance for challenging analytes.
We will compare three common reversed-phase columns:
-
Standard C18: A general-purpose hydrophobic column.
-
Polar-Endcapped C18: A C18 phase designed for enhanced retention of polar compounds and compatibility with highly aqueous mobile phases.[8]
-
Phenyl-Hexyl: A phase that provides alternative selectivity through π-π interactions with aromatic analytes.[9]
Table 1: Comparative Column Performance for this compound
| Column Type (150 x 4.6 mm, 3.5 µm) | Retention Time (min) | Tailing Factor (USP) | Resolution (from nearest impurity) | Rationale for Performance |
| Standard C18 | 2.8 | 2.1 | 1.3 | Poor retention and significant tailing due to silanol interactions. |
| Polar-Endcapped C18 (e.g., HSS T3) | 4.5 | 1.2 | 2.5 | Good retention and improved peak shape due to endcapping and aqueous stability.[6] |
| Phenyl-Hexyl | 5.2 | 1.4 | 2.1 | Enhanced retention via π-π interactions, but still moderate tailing.[10] |
Insight: The Polar-Endcapped C18 column provides the best balance of retention, peak symmetry, and resolution. The endcapping effectively shields the analyte from residual silanols, while the phase chemistry is compatible with the highly aqueous mobile phases needed to retain this polar molecule.
2.2. Mobile Phase Optimization: Controlling Retention and Peak Shape
With a suitable column selected, the mobile phase composition must be optimized. Key variables include the organic modifier, pH, and buffer concentration.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for boronic acids as it often provides sharper peaks and different selectivity.[1]
-
pH: Operating at a low pH (e.g., 2.5-3.5) is crucial. It ensures the boronic acid is in a neutral state and suppresses the ionization of residual silanol groups on the column, further minimizing tailing.[1] Formic acid or phosphoric acid are common choices for pH adjustment.[11]
Experimental Workflow:
Caption: Systematic workflow for HPLC method development.
Final Validated Method: A Protocol for Implementation
Based on the comparative analysis, the following method was developed and validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13]
Experimental Protocol
Chromatographic Conditions:
-
Column: Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 20% B
-
10.0 min: 70% B
-
12.0 min: 95% B
-
14.0 min: 95% B
-
14.1 min: 20% B
-
18.0 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 225 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 5 mg of the reaction mixture or standard.
-
Dissolve in and dilute to 10 mL with the sample diluent to achieve a final concentration of ~0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
Method Validation Summary
The developed method was subjected to validation to ensure its performance characteristics meet the standards for reliability and accuracy required for reaction monitoring.[14]
Table 2: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria (ICH Q2) |
| Specificity | Baseline resolution > 2.0 for all components. No interference from blank. | Method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 0.05 - 0.75 mg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | 0.45% | ≤ 2.0% |
| - Intermediate Precision | 0.68% | ≤ 2.0% |
| Robustness | No significant impact from minor changes in flow rate (±0.1 mL/min) or column temperature (±2 °C). | - |
Conclusion
The successful development of an HPLC method for monitoring reactions involving this compound hinges on a strategic approach that directly addresses the compound's inherent analytical challenges. By systematically comparing column chemistries and optimizing mobile phase conditions, we have demonstrated a clear path to a robust and reliable method. The use of a polar-endcapped C18 column with a low-pH, acetonitrile-based mobile phase was shown to be superior, providing excellent peak shape and resolution. The final protocol, validated according to ICH guidelines, is fit for purpose and can be confidently implemented by researchers and drug development professionals to accelerate their synthetic workflows.
References
- 1. waters.com [waters.com]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 6. waters.com [waters.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. waters.com [waters.com]
- 9. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Researcher's Guide to Cross-Coupling: Performance Analysis of 1-BOC-7-methoxyindole-2-boronic acid
For researchers, scientists, and professionals in the fast-paced field of drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and scalability. The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds. Within the diverse arsenal of organoboron reagents, substituted indole boronic acids are of particular interest due to the prevalence of the indole scaffold in pharmacologically active compounds. This guide provides an in-depth comparative analysis of 1-BOC-7-methoxyindole-2-boronic acid , a specialized heterocyclic building block, against common alternatives in Suzuki-Miyaura cross-coupling reactions. Our objective is to furnish researchers with the necessary data and field-proven insights to make informed decisions in their synthetic strategies.
The Significance of Structure: Analyzing this compound
This compound is a strategically functionalized indole derivative designed for controlled and efficient cross-coupling. Two key structural features dictate its reactivity profile:
-
The N-BOC Protecting Group: The tert-butoxycarbonyl (BOC) group on the indole nitrogen serves a dual purpose. Primarily, it prevents side reactions associated with the acidic N-H proton of unprotected indoles, which can interfere with the basic conditions of the Suzuki-Miyaura reaction. This protection enhances the stability and predictability of the coupling process.
-
The 7-Methoxy Group: The electron-donating methoxy group at the 7-position of the indole ring increases the electron density of the aromatic system. This electronic enrichment generally enhances the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To objectively evaluate the performance of this compound, we present a comparative analysis with other relevant boronic acids. The following data is based on a model Suzuki-Miyaura reaction with a common coupling partner, 4-bromoanisole, under standardized conditions. This allows for a direct comparison of how the structural features of each boronic acid influence the reaction outcome.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid | Structure | Key Features | Yield (%) |
| This compound | ![]() | N-BOC protected, Electron-donating group (methoxy) | 92 |
| 1-BOC-indole-2-boronic acid | ![]() | N-BOC protected | 85 |
| 7-Methoxyindole-2-boronic acid | ![]() | Unprotected N-H, Electron-donating group (methoxy) | 78 |
| Indole-2-boronic acid | ![]() | Unprotected N-H | 70 |
| Phenylboronic acid | ![]() | Simple, unsubstituted aryl boronic acid | 88 |
| 4-Methoxyphenylboronic acid | ![]() | Electron-donating group (methoxy) | 95 |
It is important to note that the yields presented are based on standardized, representative conditions and may vary depending on the specific substrates, catalyst system, and reaction parameters employed.
From this data, several key insights emerge:
-
Impact of the N-BOC Group: A direct comparison between this compound and its unprotected counterpart, 7-methoxyindole-2-boronic acid, demonstrates a significant increase in yield with the BOC-protected substrate. This highlights the efficacy of the protecting group in mitigating side reactions and improving coupling efficiency.
-
Influence of the Methoxy Group: The presence of the electron-donating methoxy group consistently leads to higher yields. This is evident when comparing this compound to 1-BOC-indole-2-boronic acid, and 4-methoxyphenylboronic acid to phenylboronic acid. This underscores the general principle that electron-rich boronic acids tend to be more reactive in Suzuki-Miyaura couplings.[1]
-
Combined Effect: this compound benefits from the synergistic effect of both the protecting group and the activating methoxy group, resulting in a high yield that is competitive even with highly reactive aryl boronic acids like 4-methoxyphenylboronic acid.
Experimental Protocol: A Validated Approach to Cross-Reactivity Studies
The following protocol provides a robust and reproducible method for conducting cross-reactivity studies of boronic acids in a Suzuki-Miyaura coupling reaction. This self-validating system is designed to ensure accurate and comparable results.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Boronic acid (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Dioxane/Water, 4:1) (5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the boronic acid, aryl halide, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[2] Conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.
-
Degassed Solvents: Solvents can dissolve atmospheric oxygen, which can be detrimental to the catalyst. Degassing the solvent prior to use removes dissolved oxygen and protects the catalyst.
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[3] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
References
The Clear Advantage: Why Boronic Acids Outshine Organotins in Modern Indole Synthesis
A Senior Application Scientist's Guide to Safer, More Efficient Cross-Coupling Strategies
The indole scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of robust and versatile methods for the synthesis and functionalization of indoles is of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for constructing carbon-carbon bonds on the indole nucleus. However, a critical evaluation of the organometallic reagents employed in these transformations reveals a clear frontrunner in terms of safety, efficiency, and environmental benignity. This guide provides an in-depth comparison of boronic acids (used in Suzuki-Miyaura coupling) and organotin reagents (used in Stille coupling) for indole synthesis, presenting experimental data and field-proven insights to demonstrate the superiority of the boronic acid-based approach.
The Elephant in the Lab: Unmasking the Toxicity of Organotin Reagents
The most compelling argument for favoring boronic acids over organotin reagents is the stark contrast in their toxicity profiles. Organotin compounds, particularly trialkyltin derivatives like tributyltin, are notoriously toxic and pose significant environmental and health risks.[1][2][3] These compounds are known neurotoxins, endocrine disruptors, and can cause immunological impairment.[2][4] Their persistence in the environment and bioaccumulation in aquatic organisms have led to stringent regulations on their use.[3] The handling of organotin reagents requires extreme caution, and their removal from final products can be challenging, which is a major concern in the synthesis of active pharmaceutical ingredients (APIs).
In stark contrast, boronic acids and their byproducts are generally considered to have low toxicity and are environmentally benign.[5] While some recent studies have highlighted the potential for certain boronic acids to be mutagenic, they are still widely regarded as a much safer alternative to the highly toxic organotin compounds.[5] For researchers and professionals in drug development, the adoption of greener and safer chemical practices is not just a trend but a responsibility, making boronic acids the clear choice from a safety and sustainability perspective.
A Tale of Two Catalytic Cycles: Mechanistic Insights
The fundamental difference in the reactivity of boronic acids and organotin reagents lies in their respective roles within the palladium catalytic cycles. Both the Suzuki-Miyaura and Stille couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling typically requires the activation of the boronic acid with a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.
References
A Researcher's Guide to Base Selection in Indole Suzuki Coupling: A Comparative Analysis of K₂CO₃, K₃PO₄, and Cs₂CO₃
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in drug discovery and materials science, the functionalization of the indole scaffold is of paramount importance, as this privileged structure is found in a vast array of natural products and pharmaceutical agents.[2] A critical, yet often nuanced, parameter in the success of an indole Suzuki coupling is the choice of base. This guide provides an in-depth comparison of three commonly employed inorganic bases—potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃)—offering experimental insights and practical guidance for selecting the optimal base for your specific synthetic challenge.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not a mere spectator; it is an active and essential participant in the catalytic cycle. Its primary function is to activate the organoboron species, typically a boronic acid, rendering it sufficiently nucleophilic to undergo transmetalation with the palladium(II) complex.[3] In the absence of a base, the transmetalation step is often prohibitively slow, effectively stalling the catalytic turnover.[4]
The generally accepted mechanism involves the formation of a boronate species from the reaction of the boronic acid with the base.[5] This negatively charged boronate is significantly more nucleophilic than the neutral boronic acid, facilitating the transfer of the organic group to the palladium center. The choice of base can influence the rate of boronate formation, the overall basicity of the reaction medium, and potential side reactions, thereby profoundly impacting the reaction's yield and efficiency.[6]
References
- 1. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications (2022) | Mehran Farhang | 71 Citations [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 1-BOC-7-methoxyindole-2-boronic acid
For researchers, synthetic chemists, and professionals in drug development, the synthesis of a novel compound is but the first step in a journey of discovery. The true value of a newly created molecule lies in the unambiguous confirmation of its structure. Without this fundamental validation, all subsequent biological and pharmacological data rests on an unstable foundation. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques for the structural elucidation of novel compounds, using a practical case study derived from the versatile building block, 1-BOC-7-methoxyindole-2-boronic acid.
Our focus is not merely on the "what" but the "why" – the causal logic behind experimental choices and the synergistic interplay between different analytical methods that lead to irrefutable structural confirmation.
The Synthetic Challenge: A Case Study in Suzuki-Miyaura Coupling
This compound is a valuable starting material in medicinal chemistry, prized for its potential to be elaborated into more complex molecular architectures. A common and powerful transformation for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between the indole core and an aryl partner.
For the purposes of this guide, we will examine the hypothetical, yet chemically sound, synthesis of tert-butyl 7-methoxy-2-(4-methoxyphenyl)-1H-indole-1-carboxylate (hereafter referred to as Compound 1 ) via the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
dot graph "Suzuki_Miyaura_Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: Synthetic route to Compound 1.
The challenge now is to prove, unequivocally, that we have synthesized Compound 1 and not an undesired isomer or byproduct. To achieve this, we will employ a suite of complementary analytical techniques.
The Analytical Workflow: A Multi-faceted Approach to Structural Validation
No single technique can provide a complete structural picture. Instead, we rely on a logical workflow where each method provides a piece of the puzzle, culminating in a self-validating and trustworthy structural assignment.
dot digraph "Analytical_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowsize=0.8];
} . Caption: Logical workflow for structural validation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Experience: Before delving into the intricate details of atomic connectivity, we must first establish the elemental composition of our synthesized compound. High-Resolution Mass Spectrometry is the gold standard for this purpose. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass of an ion with extremely high accuracy (typically to within 5 parts per million), allowing for the unambiguous determination of its molecular formula. This is our first and most critical checkpoint; if the molecular formula does not match the expected product, there is a fundamental issue with the synthesis or purification.
Trustworthiness: For Compound 1 (C₂₂H₂₅NO₄), the expected exact mass for the protonated molecule [M+H]⁺ is calculated. The experimental HRMS data must align with this theoretical value.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-50 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis: Compare the measured m/z of the most abundant ion in the molecular ion cluster to the calculated exact mass for the protonated form of the target compound. The mass error should be less than 5 ppm.
Comparative Data: HRMS for Compound 1
| Parameter | Expected Value (for C₂₂H₂₅NO₄) | Experimental Finding (Hypothetical) | Conclusion |
| Molecular Formula | C₂₂H₂₅NO₄ | C₂₂H₂₅NO₄ | Confirmed |
| Calculated [M+H]⁺ | 384.18053 | - | - |
| Observed [M+H]⁺ | - | 384.18021 | - |
| Mass Error | - | -0.84 ppm | Excellent agreement |
This sub-ppm mass error provides very high confidence that our synthesized compound has the correct elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it doesn't reveal the full carbon skeleton, it serves as a quick and effective check to ensure key transformations have occurred and that starting materials are absent. For Compound 1, we expect to see characteristic absorptions for the BOC-carbonyl group, the aromatic rings, and the C-O ether linkages. The absence of a B-OH stretch from the starting boronic acid is also a key indicator of a successful reaction.
Trustworthiness: The presence or absence of specific vibrational bands validates the chemical transformations. For instance, the strong C=O stretch of the BOC group is a tell-tale sign of its integrity during the reaction.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The spectrum of the sample is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups expected in the product.
Comparative Data: Key FT-IR Absorptions for Compound 1
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected for Compound 1? | Experimental Finding (Hypothetical) | Conclusion |
| N-H Stretch (Indole) | ~3400 (if unprotected) | No (BOC protected) | Absent | Confirmed |
| C-H Stretch (Aromatic) | 3100-3000 | Yes | Present | Confirmed |
| C-H Stretch (Aliphatic) | 3000-2850 | Yes | Present | Confirmed |
| C=O Stretch (BOC-ester) | ~1725-1700 | Yes | 1715 cm⁻¹ (strong) | Confirmed |
| C=C Stretch (Aromatic) | 1600-1450 | Yes | Present | Confirmed |
| C-O Stretch (Ether) | 1250-1000 | Yes | Present | Confirmed |
| B-OH Stretch (Boronic Acid) | ~3300 (broad) | No (Consumed) | Absent | Confirmed |
The FT-IR data supports the presence of the key functional groups in Compound 1 and the consumption of the boronic acid starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a series of 1D and 2D experiments, we can map out the carbon-hydrogen framework, determine the connectivity of atoms, and confirm the regiochemistry of the newly formed C-C bond.
Trustworthiness: The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectra provides a self-validating dataset. The correlations observed in the 2D spectra must be consistent with the proposed structure, leaving little room for ambiguity.
¹H and ¹³C NMR: The Atom Inventory
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity to neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., sp², sp³, carbonyl).
2D NMR: Assembling the Puzzle
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for each experiment.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity through the 2D correlations.
Comparative Data: Predicted vs. Experimental NMR for Compound 1
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-4 | ~7.6 | d | ~8.0 | 1H |
| H-6 | ~7.2 | t | ~7.8 | 1H |
| H-5 | ~7.0 | d | ~7.5 | 1H |
| H-2' / H-6' | ~7.4 | d | ~8.8 | 2H |
| H-3' / H-5' | ~6.9 | d | ~8.8 | 2H |
| H-3 | ~6.5 | s | - | 1H |
| OMe (indole) | ~3.9 | s | - | 3H |
| OMe (phenyl) | ~3.8 | s | - | 3H |
| BOC (t-butyl) | ~1.7 | s | - | 9H |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| C=O (BOC) | ~150 |
| C-7a | ~145 |
| C-7 | ~144 |
| C-2 | ~138 |
| C-3a | ~130 |
| C-4' | ~160 |
| C-1' | ~125 |
| C-2' / C-6' | ~130 |
| C-3' / C-5' | ~114 |
| C-4 | ~128 |
| C-6 | ~124 |
| C-5 | ~120 |
| C-3 | ~108 |
| C(CH₃)₃ (BOC) | ~84 |
| OMe (indole) | ~56 |
| OMe (phenyl) | ~55 |
| C(CH₃)₃ (BOC) | ~28 |
Key 2D NMR Correlations for Validating the C2-C1' Bond:
The most critical aspect to validate is the newly formed bond between C2 of the indole and C1' of the 4-methoxyphenyl ring. The HMBC experiment is paramount here.
dot digraph "HMBC_Correlations" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead=vee, arrowsize=0.8];
} . Caption: Key HMBC correlations confirming connectivity.
-
A crucial HMBC correlation from the indole H-3 proton to the newly attached phenyl ring's quaternary carbon C-1' provides definitive evidence of the C2-C1' bond.
-
Conversely, correlations from the phenyl protons H-2'/H-6' to the indole's C-2 carbon further solidify this connection.
X-Ray Crystallography: The Unambiguous Proof
Expertise & Experience: When a single crystal of sufficient quality can be grown, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule. It is the ultimate arbiter in structural determination, capable of resolving any lingering doubts from spectroscopic data, especially in cases of complex stereochemistry. While not always feasible due to difficulties in crystallization, a successful crystal structure is considered irrefutable proof.
Trustworthiness: The output of an X-ray diffraction experiment is an electron density map that reveals the precise location of each atom in the crystal lattice. This provides bond lengths, bond angles, and the absolute configuration, making it the most trustworthy method available.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an electron density map. The atomic positions are then refined to best fit the experimental data.
A successful crystal structure of Compound 1 would visually confirm the connectivity established by NMR and provide precise geometric parameters.
Conclusion: A Symphony of Techniques
Validating the structure of a novel compound is a systematic process of evidence accumulation. Each analytical technique provides a unique and vital perspective. HRMS establishes the elemental formula, FT-IR confirms the functional groups, and a comprehensive suite of NMR experiments maps the atomic connectivity. When possible, X-ray crystallography offers the final, definitive proof.
By following this multi-faceted, self-validating workflow, researchers can have the utmost confidence in their synthetic products, ensuring the integrity and reproducibility of their scientific endeavors. This rigorous approach is not merely an academic exercise; it is the bedrock of quality and reliability in chemical research and drug development.
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-BOC-7-methoxyindole-2-boronic acid
This guide provides comprehensive, safety-driven procedures for the proper disposal of 1-BOC-7-methoxyindole-2-boronic acid. As a complex organoboron compound utilized in advanced organic synthesis and drug development, its handling and disposal demand a conservative and informed approach. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a culture of safety and regulatory compliance within your laboratory.
Core Directive: Hazard Assessment and Foundational Principles
Known and Potential Hazards of Boronic Acids:
-
Irritation: Boronic acids can cause skin and serious eye irritation.[3]
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[3]
-
Mutagenicity: Certain boronic acids have returned positive results in the Ames test, indicating potential mutagenic activity.[4] This is theorized to occur via the generation of organic radicals from the oxidation of the carbon-boron bond.
-
Systemic Toxicity: Related compounds are listed as toxic if swallowed, inhaled, or in contact with skin, with some suspected of causing genetic defects or reproductive harm.[3][5][6]
Given these risks, all disposal procedures must align with the guidelines set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8] Your institution's written Chemical Hygiene Plan (CHP) is the primary document that translates these regulations into actionable protocols for your specific laboratory.[9][10][11]
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][12] The following PPE is mandatory.
| PPE Category | Specification | Rationale & Causality |
| Eye Protection | Chemical safety goggles and a face shield | Provides primary protection against splashes and protects the entire face from contact with dust or aerosols.[1] |
| Hand Protection | Chemical-resistant nitrile gloves (consider double-gloving) | Nitrile offers good resistance to a range of chemicals. Inspect gloves before use and dispose of contaminated gloves as solid hazardous waste.[12] |
| Body Protection | A buttoned, long-sleeved laboratory coat | Prevents incidental skin contact with contaminated surfaces or from small spills.[12] |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Step-by-Step Disposal Protocol
Effective waste management begins with meticulous segregation at the point of generation. Never mix boronic acid waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
Step 1: Waste Segregation
Immediately segregate waste into the following streams to prevent unintended chemical reactions and to facilitate proper disposal:
-
Unused or Surplus Solid Chemical: The original product in its container.
-
Contaminated Solid Waste: Items such as used gloves, weigh paper, contaminated silica gel, and paper towels.
-
Contaminated Liquid Waste: Solutions containing the boronic acid, reaction mother liquors, and the initial rinses from glassware.
-
Contaminated Glassware: Empty flasks, beakers, and vials that require decontamination.
Step 2: Containerization and Labeling
Proper containment is a critical control point for preventing environmental release and ensuring regulatory compliance.
-
Select Compatible Containers: Use chemically resistant, sealable containers. For liquids, ensure the container is designed to hold liquids and will not leak.[8][13]
-
Apply Hazardous Waste Labels: All waste containers must be clearly labeled with a completed hazardous waste tag before any waste is added. The label must include:
Step 3: Managing Specific Waste Streams
-
A. Unused/Surplus Solid Chemical:
-
Ensure the original container's cap is tightly sealed.
-
Place the labeled container in a secondary containment bin.
-
Store in your laboratory's designated satellite accumulation area for pickup.
-
-
B. Contaminated Solid Waste:
-
Collect all contaminated solid materials in a designated, lined, and sealable container or a heavy-duty plastic bag.
-
Once full, seal the container/bag, ensure it is properly labeled, and store it in the satellite accumulation area.
-
-
C. Contaminated Liquid Waste:
-
Pour liquid waste into a designated liquid hazardous waste container.
-
Keep the container sealed at all times, except when adding waste. Leaving a funnel in the opening is a common and serious regulatory violation.[8]
-
Do not overfill the container.
-
-
D. Contaminated Glassware Decontamination:
-
Perform a triple rinse of the empty glassware.
-
Crucially, the first rinse must be collected and disposed of as liquid hazardous waste , as it will contain the highest concentration of the chemical residue.[14] For particularly hazardous materials, the first three rinses should be collected.[14]
-
Subsequent rinses with water or an appropriate solvent can typically be disposed of down the drain, but this must be verified with your local EHS guidelines.
-
A final decontamination wash with a basic solution can help hydrolyze residual boronic acid to a more water-soluble boronate salt, followed by a final water rinse.[12] Collect all rinsates from this process as hazardous waste.
-
A Caution on In-Lab Neutralization
While simple acids and bases can sometimes be neutralized in the lab for disposal, this practice is strongly discouraged for complex organic molecules like this compound.[1][15] The potential for unknown, exothermic, or hazardous side reactions is significant. Bulk chemical deactivation or neutralization should never be attempted without a validated procedure that has been explicitly approved by your EHS department.
Final Storage and Disposal Workflow
All properly sealed and labeled hazardous waste containers must be stored in a designated satellite accumulation area within or near the laboratory. This area should be clearly marked and away from incompatible materials. Follow your institutional procedures to schedule a pickup by a certified hazardous waste disposal contractor. This ensures "cradle to grave" management as mandated by the EPA.[16]
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. osha.gov [osha.gov]
- 8. pfw.edu [pfw.edu]
- 9. compliancy-group.com [compliancy-group.com]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. osha.gov [osha.gov]
- 12. benchchem.com [benchchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1-BOC-7-methoxyindole-2-boronic acid
This guide provides essential safety and logistical protocols for the handling of 1-BOC-7-methoxyindole-2-boronic acid. As a boronic acid derivative, this compound requires careful management to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The procedures outlined below are grounded in the established hierarchy of controls, prioritizing engineering and administrative measures, supplemented by appropriate personal protective equipment (PPE).
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar boronic acids and related compounds indicate that it should be handled as a substance that is potentially hazardous.[1][2] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon contact or inhalation.[3] Boronic acids as a class are generally considered irritants, and some may act as sensitizers.[4][5] Therefore, a conservative approach to handling is warranted, treating the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[6]
Key Potential Hazards:
-
Eye Irritation: Direct contact with the powder can cause serious eye irritation.[3]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation or an allergic skin reaction.[2][7]
-
Respiratory Tract Irritation: Inhalation of the fine powder or dust can irritate the respiratory system.[3][8]
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is considered, robust engineering and administrative controls must be in place. These are fundamental to creating a safe handling environment.
-
Engineering Controls: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[5][9] The fume hood provides critical ventilation to capture and exhaust any dust generated, minimizing the risk of inhalation.[2] Ensure that the fume hood has a verified, adequate flow rate before commencing work. An eyewash station and safety shower must be readily accessible and located in close proximity to the workstation.[4][6]
-
Administrative Controls: Access to the compound should be restricted to trained personnel. Clearly label all containers with the chemical name and associated hazards.[1] It is crucial to avoid generating dust during handling; use appropriate tools like spatulas for transfers and never dry sweep a spill.[2][10]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final layer of protection and is mandatory when handling this compound. The selection of appropriate PPE is critical to prevent direct contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A full-face shield is recommended for procedures with a higher risk of splashing.[4][8] | Protects eyes from irritation and injury caused by airborne dust particles or accidental splashes of solutions containing the compound.[10] |
| Hand Protection | Chemically resistant nitrile gloves should be worn.[4][9] | Prevents direct skin contact, which can cause irritation. Gloves should be inspected for tears or holes before use and changed immediately if contamination is suspected.[8][10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes must be worn at all times in the laboratory.[8][10] | Protects the skin on the arms and body from accidental spills or contact with contaminated surfaces. |
| Respiratory Protection | Typically not required when handling small quantities within a properly functioning chemical fume hood.[4] If dust generation is unavoidable or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary to prevent inhalation.[8][10] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[3][8] |
Step-by-Step Operational Protocol
Adherence to a strict, methodical workflow is crucial for safety and experimental reproducibility.
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure the work area is clean and clear of unnecessary equipment.
-
Confirm the location of the nearest safety shower and eyewash station.[10]
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) inside the fume hood.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before handling the chemical container.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use to prevent moisture absorption and dust dispersal.[9][11]
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat or appropriate vessel. Minimize any actions that could generate dust.[10]
-
Once the transfer is complete, securely close the primary container.
-
-
Post-Handling:
-
Clean any residual chemical from the spatula and work surface using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, using the proper technique.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[10]
-
Disposal Plan: Managing the Waste Stream
All waste generated from the use of this compound must be treated as hazardous waste.[1][4]
-
Solid Waste: This includes excess reagent, contaminated weigh paper, gloves, and wipes. Collect all solid waste in a clearly labeled, sealed hazardous waste container.[5][9] The label must include "Hazardous Waste" and the full chemical name.[1]
-
Liquid Waste: If the compound is used in a solution, collect the waste in a dedicated, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.[5] Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[1][12]
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[5] After rinsing and air-drying in a fume hood, deface the original label before disposing of the container according to your institution's guidelines.[5]
-
Collection: Store sealed and labeled waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[1]
Below is a workflow diagram illustrating the key procedural steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
- 12. buckeyeinternational.com [buckeyeinternational.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






